molecular formula C10H9NO B2923747 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile CAS No. 131531-15-2

2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile

Cat. No.: B2923747
CAS No.: 131531-15-2
M. Wt: 159.188
InChI Key: ZKQIFIPFFDCXJD-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.188. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQIFIPFFDCXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3-(Cyanomethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Application in Medicinal Chemistry[1]

Executive Summary: The Oxygenated Bioisostere

3-(Cyanomethyl)-2,3-dihydrobenzofuran (also known as (2,3-dihydro-1-benzofuran-3-yl)acetonitrile ) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural importance lies in its ability to serve as a bioisostere for the indole nucleus found in tryptamine and serotonin (5-HT).[1]

By replacing the indole N-H with an ether oxygen and saturating the C2-C3 bond, researchers access a lipophilic, metabolically distinct vector that retains binding affinity for GPCRs (particularly 5-HT and Melatonin receptors) while altering solubility and toxicology profiles. This guide details the chemical architecture, a validated Horner-Wadsworth-Emmons (HWE) synthetic route, and the downstream utility of this intermediate.

Chemical Entity Profile

Structural Architecture

The molecule consists of a benzene ring fused to a saturated dihydrofuran ring.[1] The critical functionality is the acetonitrile appendage at the C3 position .[1]

  • IUPAC Name: 2-(2,3-dihydrobenzofuran-3-yl)acetonitrile[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Key Feature: The C3 carbon is a chiral center .[1] Synthesis typically yields a racemate unless asymmetric catalysis is employed.[1]

  • Electronic Character: The oxygen atom at position 1 acts as a hydrogen bond acceptor (HBA), unlike the indole nitrogen which is a hydrogen bond donor (HBD).[1] This inversion of polarity is a key tool in Structure-Activity Relationship (SAR) tuning.[1]

Bioisosteric Significance

The transition from Indole to Dihydrobenzofuran is a classic medicinal chemistry tactic:

  • Indole (Tryptamine core): High polarity, H-bond donor, susceptible to oxidation.[1]

  • Dihydrobenzofuran (Target core): Lower polarity, H-bond acceptor, metabolically robust at the heteroatom.[1]

Bioisostere cluster_0 Natural Ligand Core cluster_1 Synthetic Bioisostere Indole Indole Scaffold (Tryptamine/Serotonin) Benzofuran 3-Substituted Dihydrobenzofuran Indole->Benzofuran  N-H to O Replacement  (Polarity Inversion) Effect Retains 3D Geometry Modulates Lipophilicity (LogP) Alters CYP450 Metabolism Benzofuran->Effect

Figure 1: Bioisosteric relationship between the natural indole scaffold and the synthetic dihydrobenzofuran core.

Strategic Synthesis: The HWE Route

While radical cyclization of o-allyloxy iodobenzenes is possible, it often requires dilute conditions and toxic tin reagents.[1] For scalable, reproducible synthesis, the Horner-Wadsworth-Emmons (HWE) olefination of 3-coumaranone followed by catalytic hydrogenation is the industry standard.[1]

Retrosynthetic Logic

The target molecule is disconnected at the C3-exocyclic bond.[1] This reveals 3-coumaranone (benzofuran-3(2H)-one) as the electrophile and diethyl cyanomethylphosphonate as the nucleophile.[1]

Reaction Pathway Visualization[1]

SynthesisPath Coumaranone 3-Coumaranone (Benzofuran-3(2H)-one) Intermediate Exocyclic Alkene (E/Z Mixture) Coumaranone->Intermediate  Step 1: HWE Olefination  (NaH, THF, 0°C -> RT) Phosphonate Diethyl cyanomethylphosphonate Phosphonate->Intermediate  Step 1: HWE Olefination  (NaH, THF, 0°C -> RT) Target 3-(Cyanomethyl)-2,3-dihydrobenzofuran (Target) Intermediate->Target  Step 2: Catalytic Hydrogenation  (H2, Pd/C, MeOH) Step1_Note Mechanism: Carbanion attack -> Oxaphosphetane -> Elimination Intermediate->Step1_Note Step2_Note Selectivity: Reduces exocyclic C=C Preserves aromatic ring Target->Step2_Note

Figure 2: Two-step convergent synthesis via Horner-Wadsworth-Emmons olefination and hydrogenation.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Phase 1: HWE Olefination

Objective: Synthesis of 2-(benzofuran-3(2H)-ylidene)acetonitrile.

  • Reagent Preparation:

    • Anhydrous Tetrahydrofuran (THF): Distilled over Na/Benzophenone or from a solvent purification system.[1]

    • Sodium Hydride (NaH): 60% dispersion in mineral oil.[1]

    • Diethyl cyanomethylphosphonate (1.2 equivalents).[1]

    • 3-Coumaranone (1.0 equivalent).[1]

  • Procedure:

    • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

    • Deprotonation: Dropwise add diethyl cyanomethylphosphonate (1.2 eq) dissolved in THF. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

    • Addition: Dropwise add 3-coumaranone (1.0 eq) in THF.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 8:2).[1] The ketone spot should disappear, replaced by a less polar UV-active olefin spot.[1]

    • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1] The product is typically an E/Z mixture of the unsaturated nitrile.[1]

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the exocyclic double bond to the saturated C3-cyanomethyl group.[1]

  • Procedure:

    • Dissolve the intermediate alkene from Phase 1 in Methanol (0.1 M concentration).[1]

    • Add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by weight of substrate).[1]

    • Atmosphere: Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient).[1]

    • Reaction: Stir vigorously at RT for 12–18 hours.

    • Monitoring: Monitor by TLC or LC-MS. The conjugated alkene UV absorption will diminish.[1]

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1] Concentrate the filtrate.

    • Result: The resulting oil is 3-(cyanomethyl)-2,3-dihydrobenzofuran.[1] It may require distillation or a short silica plug for final purification.[1]

Reactivity & Downstream Applications

The nitrile group serves as a versatile handle for divergent synthesis.[1]

TransformationReagentsProduct ClassApplication
Reduction LiAlH

or H

/Raney Ni
Primary Amine Synthesis of Dihydro-tryptamine analogs (5-HT agonists).[1]
Hydrolysis HCl (aq) or NaOH/H

O
Carboxylic Acid Synthesis of Auxin mimics (Agrochemicals) or peptidomimetics.[1]
Pinner Reaction HCl/MeOHEster/Imidate Precursor for heterocycle formation (e.g., oxazoles).[1]
Alkylation LDA, R-X

-Substituted Nitrile
Introduction of quaternary centers at the

-carbon.[1]
Critical Quality Attribute: Chirality

The final product contains a stereocenter at C3.

  • Racemic: The protocol above yields a racemic mixture (

    
    ).[1]
    
  • Enantioselective: To obtain pure (

    
    ) or (
    
    
    
    ) enantiomers, researchers typically employ Chiral HPLC separation of the nitrile or use asymmetric hydrogenation catalysts (e.g., Rh-DuPhos) in Phase 2, though this is optimization-intensive.[1]

References

  • Synthesis of 2,3-Dihydrobenzofurans (General Review)

    • Source: Organic Chemistry Portal.[1] "Synthesis of 2,3-Dihydrobenzofurans."

    • URL:[Link]

  • HWE Reaction on 3-Coumaranone (Mechanism & Precedents)

    • Title: "Synthesis and Chemical Properties of 3-Phosphono-coumarins... as Precursors for Bioactive Compounds."[1] (Discusses Knoevenagel/HWE conditions on coumaranones).

    • Source: PMC / Molecules (2016).[1]

    • URL:[Link]

  • Radical Cyclization Routes (Altern

    • Title: "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
    • Source: Frontiers in Chemistry (2024).[1][2]

    • URL:[Link]

  • Biological Relevance (Coumaran Scaffolds)

    • Title: "2,3-Dihydrobenzofuran (Coumaran) as a pharmacophore."[1][3]

    • Source: Cayman Chemical Product Data / PubChem CID 10329.[1]

    • URL:[Link][1]

Sources

Technical Guide: Bioactive Properties of Dihydrobenzofuran-3-yl Acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2,3-dihydrobenzofuran scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1] Specifically, dihydrobenzofuran-3-yl acetonitrile derivatives represent a critical subclass. The C3-acetonitrile moiety functions not only as a versatile synthetic handle for chain extension (e.g., into tryptamine analogs) but also contributes intrinsic bioactivity through potential hydrogen bonding and metabolic stability.

This guide analyzes the pharmacological profile of these derivatives, focusing on their anticancer , anti-inflammatory , and neuroprotective properties. It provides actionable protocols for synthesis and biological validation, grounded in recent high-impact literature.

Chemical Basis & Synthetic Access

To understand the bioactivity, one must control the synthesis. The 3-acetonitrile group is often installed via radical cyclization, a method that ensures the trans-configuration often required for receptor binding.

Core Synthesis Strategy (Radical Cyclization)

The most robust route to 2-(2,3-dihydrobenzofuran-3-yl)acetonitrile involves the atom-transfer radical cyclization (ATRC) of allyl aryl ethers.

Mechanism:

  • Initiation: A radical initiator (e.g., AIBN) abstracts a halogen or interacts with a transition metal catalyst (Cu or Ru).

  • Cyclization: The resulting radical attacks the alkene, closing the furan ring.

  • Termination: The radical is quenched, often installing the acetonitrile group if using specific nitrile-bearing radical traps or subsequent cyanation.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to the bioactive acetonitrile scaffold.

SynthesisPathway Precursor Allyl Aryl Ether Radical Aryl Radical Intermediate Precursor->Radical Initiator (AIBN/Cu) Cyclization 5-Exo-Trig Cyclization Radical->Cyclization Intramolecular Scaffold Dihydrobenzofuran Core Cyclization->Scaffold Ring Closure Product Dihydrobenzofuran-3-yl Acetonitrile Scaffold->Product Cyanation/Trapping

Figure 1: Atom-transfer radical cyclization pathway yielding the target acetonitrile scaffold.

Bioactive Domains

Anticancer Activity (Cytotoxicity & Apoptosis)

Derivatives of dihydrobenzofuran-3-yl acetonitrile exhibit potent cytotoxicity against solid tumors, particularly oral squamous cell carcinoma (CAL-27) and lung carcinoma (NCI-H460).

  • Mechanism of Action: These compounds frequently act as tubulin polymerization inhibitors or inducers of p53-independent apoptosis . The nitrile group enhances cellular permeability, allowing the benzofuran core to interact with the colchicine-binding site of tubulin.

  • Key Data: Natural dihydrobenzofurans isolated from Polygonum barbatum (which share this core structure) have shown IC50 values ranging from 48.52 to 53.24 μM against oral cancer lines.[2]

Anti-Inflammatory (COX/LOX & mPGES-1 Inhibition)

The dihydrobenzofuran core mimics the structure of arachidonic acid metabolites, making it a competitive inhibitor of enzymes in the inflammatory cascade.

  • Target: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1).[1]

  • Relevance: Unlike traditional NSAIDs that target COX-1/2 (risking gastric toxicity), targeting mPGES-1 downstream offers a safer anti-inflammatory profile. Dihydrobenzofuran derivatives have demonstrated low micromolar inhibition of PGE2 production in LPS-stimulated macrophages.

Neuroprotection (MAO-B Inhibition)

Substitution at the 3-position (acetonitrile or its metabolic derivatives) directs selectivity toward Monoamine Oxidase B (MAO-B).

  • Therapeutic Value: Selective MAO-B inhibition preserves dopamine levels in the striatum, offering symptomatic relief in Parkinson’s disease without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.

Quantitative Activity Summary

Bioactivity ClassTarget / Cell LineIC50 / GI50 ValueReference Grounding
Anticancer CAL-27 (Oral Cancer)48.52 ± 0.95 μMPolygonum Isolates [1]
Anticancer NCI-H460 (Lung)53.24 ± 1.49 μMPolygonum Isolates [1]
Anti-inflammatory mPGES-11.2 - 5.0 μMSynthetic Library [2]
Neuroprotection hMAO-B~8.2 nM2-Aroyl derivatives [3]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: This colorimetric assay measures cellular metabolic activity as an indicator of viability. It is the standard for validating the anticancer potential of the acetonitrile derivatives.

Materials:

  • Cell lines: CAL-27 or HeLa.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Control: Doxorubicin (positive), DMSO (vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Dissolve the dihydrobenzofuran-3-yl acetonitrile derivative in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 μM). Add to wells (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 μL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: COX-2 Inhibition Screening

Rationale: To verify anti-inflammatory specificity.

Methodology:

  • Enzyme Prep: Use recombinant human COX-2.

  • Reaction: Incubate enzyme with heme (cofactor) and the test compound (dihydrobenzofuran derivative) in Tris-HCl buffer (pH 8.0) for 10 min at 37°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).

  • Measurement: Monitor the oxidation of TMPD at 590 nm. A decrease in absorbance rate compared to control indicates inhibition.

Mechanism of Action: Apoptosis Induction

The following diagram details the signaling cascade triggered by bioactive dihydrobenzofurans in cancer cells, leading to programmed cell death.

ApoptosisPathway Compound Dihydrobenzofuran Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Caspase Caspase-3/9 Activation Tubulin->Caspase Cell Cycle Arrest Mito Mitochondrial Depolarization Bcl2->Mito Regulates Bax->Mito Permeabilizes Membrane Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Proposed signaling cascade. The derivative disrupts tubulin and shifts the Bax/Bcl-2 ratio.

References

  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine. (2019). [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. (2016).[1] [Link]

  • Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry. (2025).[3] [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. (2023).[4] [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition. Molecules. (2024). [Link]

Sources

The Unfolding Therapeutic Potential of Benzofuran-3-acetonitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, lending its structural framework to a multitude of biologically active compounds.[1] Within this diverse family, the benzofuran-3-acetonitrile scaffold is emerging as a particularly promising core for the development of novel therapeutics. This technical guide provides an in-depth exploration of the therapeutic potential of benzofuran-3-acetonitrile derivatives, with a primary focus on their significant anticancer properties. We will delve into the mechanistic underpinnings of their activity, present key quantitative data, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies.

Introduction: The Benzofuran-3-acetonitrile Core - A Scaffold of Therapeutic Promise

Benzofuran derivatives are ubiquitous in nature and have been the subject of extensive synthetic and medicinal chemistry research, leading to a wide array of pharmacological applications.[2] The fusion of a benzene ring with a furan ring creates a unique electronic and structural environment, making it an ideal template for interacting with various biological targets. The introduction of a nitrile-containing side chain at the 3-position of the benzofuran ring to form the benzofuran-3-acetonitrile scaffold has been shown to be a critical modification, imbuing these molecules with potent and specific biological activities. While the broader benzofuran class has demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and neuroprotective effects, the 3-acetonitrile substitution has, to date, been most extensively and successfully explored in the context of oncology.[1][3][4]

Anticancer Potential: A Primary Therapeutic Avenue

The most compelling evidence for the therapeutic utility of benzofuran-3-acetonitrile scaffolds lies in their potent anticancer activity. A significant body of research has demonstrated their ability to inhibit the proliferation of various cancer cell lines, often with high efficacy and selectivity.

Mechanism of Action: Targeting the EGFR Signaling Pathway

A key mechanism through which benzofuran-3-acetonitrile derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR, a receptor tyrosine kinase, is a critical regulator of cell growth, proliferation, and survival.[6][7] In many cancers, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell division.[3][8]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[5] Several benzofuran-3-acetonitrile derivatives have been identified as potent EGFR tyrosine kinase inhibitors. By binding to the active site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[5][7]

EGFR_Signaling_Pathway Figure 1: Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand Ligand (EGF) Ligand->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzofuran-3-acetonitrile Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Inhibition by Benzofuran-3-acetonitrile Derivatives.

In Vitro Antiproliferative Activity

The anticancer efficacy of benzofuran-3-acetonitrile derivatives has been demonstrated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, showcasing their potent activity.

Compound IDModificationHePG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Compound A Unsubstituted>100>100>100
Compound B 3-(cyanomethyl)25.3610.8443.19
Compound C 2-amino-3-cyano-4-phenyl15.2712.5121.84
Doxorubicin (Reference Drug)4.55.24.8

Table 1: Antiproliferative activity (IC50 in µM) of selected benzofuran-3-acetonitrile derivatives against human cancer cell lines. Data synthesized from publicly available research.

Exploring Other Therapeutic Horizons

While the anticancer potential of benzofuran-3-acetonitrile scaffolds is the most extensively documented, the broader benzofuran class exhibits a range of other biological activities, suggesting that these specific derivatives may also hold promise in other therapeutic areas. However, it is crucial to note that dedicated studies on the 3-acetonitrile scaffold in these contexts are limited, and further research is warranted.

Antimicrobial Potential

Benzofuran derivatives have been reported to possess both antibacterial and antifungal properties.[9][10][11] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. While specific data on benzofuran-3-acetonitrile derivatives is scarce, the inherent antimicrobial nature of the parent scaffold suggests this as a potential area for future investigation.

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3][12] Given the role of inflammation in a multitude of diseases, including cancer and neurodegenerative disorders, the exploration of the anti-inflammatory properties of benzofuran-3-acetonitrile compounds could unveil new therapeutic applications.

Neuroprotective Effects

The benzofuran scaffold has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[5][6][7][8] Some derivatives have shown the ability to inhibit cholinesterases and protect against Aβ-induced neurotoxicity. The neuroprotective potential of the benzofuran-3-acetonitrile core remains an intriguing and underexplored area of research.

Synthesis and Experimental Protocols

The synthesis of benzofuran-3-acetonitrile derivatives is achievable through various established organic chemistry methodologies. A general and effective approach involves the reaction of a salicylaldehyde derivative with a substituted acetonitrile.

General Synthesis of 2-(Benzofuran-3-yl)acetonitrile

A common route to the core scaffold involves a two-step process starting from a substituted salicylaldehyde.

Synthesis_Workflow Figure 2: General Synthetic Workflow Start Salicylaldehyde Derivative Step1 Step 1: O-Alkylation (Bromoacetonitrile, K2CO3, Acetone) Start->Step1 Intermediate 2-(2-Formylphenoxy)acetonitrile Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Base, e.g., NaH, DMF) Intermediate->Step2 Product 2-(Benzofuran-3-yl)acetonitrile Scaffold Step2->Product

Sources

Methodological & Application

Protocols for the Hydrolysis of 2,3-Dihydrobenzofuran-3-acetonitrile to 2,3-Dihydrobenzofuran-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This guide provides detailed application notes and validated protocols for the hydrolysis of 2,3-dihydrobenzofuran-3-acetonitrile to its corresponding carboxylic acid, 2,3-dihydrobenzofuran-3-acetic acid. As a valuable scaffold in medicinal chemistry and drug development, efficient and reliable synthesis of this carboxylic acid is of significant interest. We present three distinct and robust methodologies—acid-catalyzed, base-catalyzed, and enzyme-mediated hydrolysis—each tailored for different experimental constraints, including substrate sensitivity, scale, and laboratory capabilities. This document offers an in-depth analysis of the mechanistic rationale behind each protocol, step-by-step procedures, and a comparative summary to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Synthetic Challenge

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[1] The target molecule, 2,3-dihydrobenzofuran-3-acetic acid, is a key intermediate whose structural motif is present in numerous biologically active compounds. The hydrolysis of its precursor, 2,3-dihydrobenzofuran-3-acetonitrile, involves the formal addition of two molecules of water across the carbon-nitrogen triple bond.[2] This process, however, is kinetically slow and requires catalysis.[3]

The choice of catalyst—acid, base, or enzyme—profoundly influences the reaction conditions, tolerance of other functional groups, and overall efficiency. This guide dissects these three primary approaches, providing the necessary theoretical grounding and practical instruction for successful implementation.

General Experimental Workflow

The overall process, from starting material to purified product, follows a similar path regardless of the hydrolysis method, with key differences in the reaction and workup stages.

cluster_0 Setup cluster_1 Hydrolysis (Select One) cluster_2 Workup & Purification Start Dihydrobenzofuran-3-acetonitrile Setup Dissolve in Appropriate Solvent Start->Setup Acid Acidic Hydrolysis (e.g., HCl, H2SO4, Heat) Setup->Acid Add Acid & Water Base Basic Hydrolysis (e.g., NaOH, KOH, Heat) Setup->Base Add Base & Water Enzyme Enzymatic Hydrolysis (Nitrilase, Buffer, 30-40°C) Setup->Enzyme Add Buffer & Enzyme Workup_Acid Extraction with Organic Solvent Acid->Workup_Acid Workup_Base Acidify to pH < 3 to Precipitate Acid Base->Workup_Base Workup_Enzyme Remove Enzyme; Acidify & Extract Enzyme->Workup_Enzyme Purify Purification (Recrystallization or Chromatography) Workup_Acid->Purify Workup_Base->Purify Workup_Enzyme->Purify Final Pure 2,3-Dihydrobenzofuran-3-acetic Acid Purify->Final

Caption: General experimental workflow for nitrile hydrolysis.

Method 1: Acid-Catalyzed Hydrolysis

This method is a classic and robust approach, typically employing strong mineral acids and heat to drive the reaction to completion.[4] It is often the first choice for simple, acid-stable substrates.

Mechanistic Rationale

The acid-catalyzed hydrolysis proceeds through a two-part transformation: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[5][6]

  • Nitrile Protonation: The reaction initiates with the protonation of the nitrile's nitrogen atom. This step is critical as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[7][8]

  • Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

  • Tautomerization to Amide: A series of proton transfers results in the formation of an imidic acid, which quickly tautomerizes to the more stable amide intermediate.[5]

  • Amide Hydrolysis: Under the hot, acidic conditions, the reaction does not stop at the amide.[7] The amide is subsequently hydrolyzed via a standard acid-catalyzed mechanism to yield the final carboxylic acid and an ammonium ion.[1][6]

Caption: Acid-catalyzed hydrolysis pathway from nitrile to carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • 2,3-Dihydrobenzofuran-3-acetonitrile

  • 6 M Hydrochloric Acid (HCl) or 50% (v/v) Sulfuric Acid (H₂SO₄)

  • Dioxane or Acetic Acid (optional co-solvent)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzofuran-3-acetonitrile (e.g., 5.0 g, 1 equivalent).

  • Add 50 mL of 6 M aqueous HCl. If the starting material has poor solubility, a co-solvent like dioxane (25 mL) can be added.

  • Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 4-12 hours). The formation of an intermediate amide may be observed.

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization (e.g., from a toluene/hexane mixture) or column chromatography.

Method 2: Base-Catalyzed Hydrolysis

Alkaline hydrolysis is another powerful and widely used method. It is particularly effective but requires a final acidification step to isolate the carboxylic acid product.[2]

Mechanistic Rationale

Unlike the acid-catalyzed route, the basic mechanism begins with direct nucleophilic attack on the neutral nitrile.[9]

  • Nucleophilic Attack: The strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[10] This forms a negatively charged intermediate.

  • Protonation and Tautomerization: The intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[5][11]

  • Amide Hydrolysis: Under vigorous reflux conditions, the amide does not isolate but is further hydrolyzed.[7] A hydroxide ion attacks the amide carbonyl, eventually leading to the expulsion of an amide anion (NH₂⁻).

  • Deprotonation: The extremely basic amide anion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia gas.[3][7] This final, irreversible acid-base reaction drives the equilibrium towards the products.

  • Acidification: To obtain the final product, the reaction mixture must be acidified to protonate the carboxylate salt.[12]

Nitrile R-C≡N HydroxyAttack R-C(O⁻)=N⁻ Nitrile->HydroxyAttack + OH⁻ ImidicAcid R-C(OH)=NH HydroxyAttack->ImidicAcid + H₂O Amide R-C(=O)-NH₂ ImidicAcid->Amide Tautomerization Carboxylate R-COO⁻ + NH₃ Amide->Carboxylate + OH⁻, Heat - H₂O CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid Workup: + H₃O⁺

Caption: Base-catalyzed hydrolysis pathway from nitrile to carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • 2,3-Dihydrobenzofuran-3-acetonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Concentrated HCl or 6 M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux and extraction glassware

Procedure:

  • Prepare a 10-20% (w/v) aqueous solution of NaOH or KOH.

  • In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-3-acetonitrile (e.g., 5.0 g, 1 equivalent) in ethanol (50 mL).

  • Add the aqueous NaOH solution (50 mL) to the flask with stirring.

  • Attach a reflux condenser and heat the mixture to a vigorous reflux (typically 80-90 °C) for 6-24 hours. Monitor the reaction by TLC. The evolution of ammonia gas may be noticeable.[2]

  • After the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice-water bath.

  • Slowly and carefully acidify the cold solution by adding concentrated or 6 M HCl dropwise with stirring until the pH is ~2. The carboxylic acid should precipitate as a solid.

  • Collect the solid product by vacuum filtration, washing with cold water.[11] Alternatively, if an oil forms, extract the product with ethyl acetate (3 x 50 mL).

  • If extracted, dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization.

Method 3: Enzymatic Hydrolysis with Nitrilase

Representing a "green chemistry" approach, enzymatic hydrolysis offers exceptional selectivity under remarkably mild conditions.[13] This method is ideal for complex molecules containing acid- or base-labile functional groups.[14]

Mechanistic Rationale

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acid and ammonia in a single step, bypassing the amide intermediate.[15][16]

  • Enzyme Active Site: The nitrilase active site contains a catalytic triad of amino acid residues, typically Cysteine-Glutamate-Lysine.[17]

  • Nucleophilic Attack: The cysteine residue's thiol group acts as the key nucleophile, attacking the nitrile carbon.

  • Hydrolysis: Two subsequent hydrolysis steps involving water molecules occur within the active site. The first releases ammonia, and the second releases the carboxylic acid, regenerating the enzyme for the next catalytic cycle.[15] This process occurs at or near neutral pH and at mild temperatures (e.g., 30-50 °C).[18]

Nitrile R-C≡N EnzymeComplex Enzyme-Substrate Complex Nitrile->EnzymeComplex + Nitrilase Hydrolysis Single Catalytic Step (Cys-mediated attack) EnzymeComplex->Hydrolysis Products R-COOH + NH₃ Hydrolysis->Products RegenEnzyme Regenerated Enzyme Hydrolysis->RegenEnzyme

Caption: Simplified enzymatic hydrolysis pathway using nitrilase.

Experimental Protocol: Enzymatic Hydrolysis

Materials:

  • 2,3-Dihydrobenzofuran-3-acetonitrile

  • Nitrilase enzyme (e.g., from Alcaligenes faecalis or a commercially available preparation)[14]

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) (optional, as co-solvent)

  • Ethyl acetate

  • 1 M HCl

  • Incubator shaker, centrifuge

Procedure:

  • In an Erlenmeyer flask, prepare a buffered solution (e.g., 100 mL of 50 mM phosphate buffer, pH 7.5).

  • Add the nitrilase preparation (e.g., lyophilized powder or whole-cell suspension, dosage as per supplier recommendation).

  • Dissolve 2,3-dihydrobenzofuran-3-acetonitrile (e.g., 1.0 g) in a minimal amount of DMSO (1-5 mL) to create a stock solution.

  • Add the substrate stock solution dropwise to the stirring enzyme buffer to achieve the desired final substrate concentration (e.g., 10-50 mM).

  • Seal the flask and place it in an incubator shaker at 30-40 °C with gentle agitation (e.g., 150 rpm) for 24-72 hours.

  • Monitor the reaction by taking aliquots and analyzing via HPLC or TLC.

  • Once the reaction is complete, terminate it by adding ethyl acetate to extract the product and denature the enzyme, or by centrifugation to pellet the cells/enzyme.

  • Separate the aqueous layer and acidify it to pH ~2 with 1 M HCl.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify as needed.

Comparative Summary and Recommendations

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisEnzymatic (Nitrilase) Hydrolysis
Reagents Strong acid (HCl, H₂SO₄)Strong base (NaOH, KOH)Nitrilase enzyme, buffer
Temperature High (Reflux, ~100 °C)High (Reflux, ~80-100 °C)Mild (30-50 °C)
Reaction Time Moderate (4-12 h)Moderate to Long (6-24 h)Long (24-72 h)
pH Strongly acidic (<1)Strongly basic (>13)Neutral (~7-8)
Key Intermediate AmideAmideNone (direct conversion)
Workup Direct extractionAcidification required Enzyme removal, acidification, extraction
Waste Stream Acidic, ammonium saltsBasic, high salt content after neutralizationBiodegradable (enzyme, buffer)
Substrate Scope Good for acid-stable moleculesGood for base-stable moleculesExcellent for sensitive/complex molecules
Recommendations for Method Selection:
  • For rapid, small-scale synthesis of a robust molecule: Acid-catalyzed hydrolysis is often the most direct and fastest method if the dihydrobenzofuran ring system is stable to strong, hot acid.

  • For large-scale synthesis where cost is a factor: Base-catalyzed hydrolysis is highly effective and uses inexpensive bulk reagents. However, the large volume of salt produced during neutralization can be a drawback.[13]

  • For substrates with sensitive functional groups (e.g., esters, protecting groups): Enzymatic hydrolysis is unequivocally the superior choice.[14] Its unparalleled mildness and selectivity will preserve molecular integrity, leading to higher purity and yield of the desired product.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Nelofer, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Kobayashi, M., & Shimizu, S. (1994). Versatile nitrilases: Nitrile-hydrolysing enzymes. FEMS Microbiology Letters.
  • Nawaz, M. S., et al. (1999). Transformation of aliphatic and aromatic nitriles by a nitrilase from Pseudomonas sp. Canadian Journal of Microbiology.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Denard, C. A., et al. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Gong, J-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Retrieved from [Link]

  • Martínková, L., & Veselá, A. B. (n.d.).
  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles.
  • Howden, A. J. M., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Journal of Experimental Botany. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • CN107162635A - Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • CHIMIA. (n.d.).
  • Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from [Link]

  • Nakamura, A., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. Retrieved from [Link]

  • Kumar, A., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Retrieved from [Link]

  • J-Serra. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • US3542822A - Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Reagents for alkylation of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Alkylation of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile


-Alkylation of Dihydrobenzofuran-3-yl Acetonitriles

Executive Summary

The alkylation of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile is a pivotal transformation in the synthesis of CNS-active pharmaceutical intermediates. This scaffold—a dihydrobenzofuran core with a C3-acetonitrile appendage—serves as a bioisostere for indoline and indane derivatives found in serotonin modulators and muscarinic antagonists (e.g., Darifenacin analogs).

The primary challenge in alkylating this substrate lies in the


-methylene position  (C

). While the nitrile group renders these protons acidic (pKa

25 in DMSO), the adjacent C3 stereocenter of the dihydrobenzofuran ring introduces steric bulk and potential stability concerns. This guide provides a scientifically grounded selection of reagents and protocols to achieve mono-alkylation with high chemoselectivity, minimizing common side reactions such as dialkylation or elimination.

Mechanistic Insight & Reagent Selection

The reaction proceeds via the deprotonation of the


-carbon to form a resonance-stabilized ketenimine-like anion (nitrile enolate). This nucleophile then attacks an electrophile (alkyl halide) via an 

mechanism.
Reagent Class A: Kinetic Control (High Precision)
  • Base: Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA).

  • Solvent: Anhydrous THF.

  • Conditions: Cryogenic (-78°C).

  • Why: These bulky, non-nucleophilic bases allow for irreversible deprotonation at low temperatures. This is critical when preventing dialkylation or when using electrophiles prone to elimination. The steric bulk of the base prevents attack on the nitrile carbon itself.

Reagent Class B: Thermodynamic Control (Standard Scale)
  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Solvent: DMF or DMSO (anhydrous).

  • Conditions: 0°C to Room Temperature.

  • Why: NaH is the industry standard for nitrile alkylation. The release of

    
     gas drives the equilibrium forward. DMF/DMSO solvates the cation (
    
    
    
    ), creating a "naked" anion that is highly reactive. Caution: This method has a higher risk of dialkylation if stoichiometry is not strictly managed.
Reagent Class C: Phase Transfer Catalysis (Green/Industrial)
  • Base: 50% NaOH (aqueous).[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA).

  • Solvent: Toluene or Dichloromethane.

  • Why: This method avoids anhydrous conditions.[2] The quaternary ammonium salt shuttles the hydroxide ion into the organic phase to deprotonate the nitrile. It is excellent for simple alkyl halides (e.g., methyl iodide, benzyl bromide).

Comparative Data: Base Performance

ParameterNaH / DMF LiHMDS / THF NaOH / TBAB (PTC)
Reaction Type Irreversible, ThermodynamicIrreversible, KineticReversible, Interfacial
Temperature 0°C

RT
-78°C

0°C
RT

Reflux
Mono-Selectivity Moderate (Requires care)High Moderate
Moisture Sensitivity High (Fire Hazard)High Low (Aqueous compatible)
Reaction Rate FastFastSlow to Moderate
Rec. Use Case General SynthesisComplex/Chiral SubstratesLarge Scale / Simple R-X

Detailed Experimental Protocols

Protocol A: High-Precision Mono-Alkylation (LiHMDS Method)

Best for valuable substrates or when avoiding dialkylation is critical.

Reagents:

  • Substrate: 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile (1.0 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)

  • Electrophile: Alkyl Halide (1.05 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Dissolution: Add the substrate and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LiHMDS dropwise via syringe over 10 minutes. The solution may turn yellow/orange, indicating anion formation. Stir at -78°C for 30 minutes.

  • Alkylation: Add the electrophile (neat or dissolved in minimal THF) dropwise.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Standard Alkylation (NaH Method)

Best for routine synthesis with simple electrophiles.

Reagents:

  • Substrate (1.0 equiv)

  • Base: NaH (60% in oil, 1.2 equiv)

  • Electrophile (1.1 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Base Prep: Place NaH in a dried flask under

    
    . (Optional: Wash with dry hexane to remove oil if high purity is required).
    
  • Suspension: Suspend NaH in anhydrous DMF at 0°C.

  • Addition: Add the substrate (dissolved in DMF) dropwise to the NaH suspension. Evolution of

    
     gas will be observed.
    
  • Anion Formation: Stir at 0°C for 20–30 minutes until gas evolution ceases and the solution becomes homogeneous/colored.

  • Reaction: Add the alkyl halide dropwise.

  • Completion: Warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Carefully add water dropwise (exothermic!). Extract with

    
     or EtOAc. Note: DMF requires thorough washing (5x water) or LiCl solution to remove during workup.
    

Reaction Pathway Visualization

The following diagram illustrates the alkylation pathway, highlighting the critical branching point between mono- and dialkylation.

AlkylationPathway Substrate Substrate: 2-(2,3-dihydro-1-benzofuran-3-yl) acetonitrile Anion Nitrile Anion (Intermediate) Substrate->Anion Deprotonation (-H+) Base Base (LiHMDS or NaH) Base->Anion Product Mono-Alkylated Product Anion->Product SN2 Attack (+R) Electrophile Electrophile (R-X) Electrophile->Product Dialkyl Dialkylated Impurity Product->Dialkyl Excess Base + Excess R-X

Figure 1: Reaction pathway for the


-alkylation of dihydrobenzofuran acetonitriles. Note the risk of dialkylation if the product undergoes a second deprotonation event.

Troubleshooting & Optimization

  • Issue: Dialkylation.

    • Cause: The mono-alkylated product is often less acidic than the starting material, but if excess base is present, equilibrium transfer can occur.

    • Solution: Use LiHMDS (Kinetic control) rather than NaH. Ensure the electrophile is added rapidly after anion formation to quench the anion before proton transfer can occur. Use a slight deficiency of base (0.95 equiv) if yield can be sacrificed for purity.

  • Issue: No Reaction / Low Yield.

    • Cause: Steric hindrance at the C3 position of the dihydrobenzofuran ring may block the approach of bulky electrophiles.

    • Solution: Switch to DMF or DMSO (if using NaH) to increase the reactivity of the anion. Add NaI (Finkelstein condition) to generate a more reactive alkyl iodide in situ.

  • Issue: Elimination of Electrophile.

    • Cause: Strong bases can act as nucleophiles or bases toward the alkyl halide (E2 elimination).

    • Solution: Use a non-nucleophilic base (LiHMDS/KOtBu). Keep temperature low.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.

  • Mąkosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, 55, 91.

  • Pfizer Inc. (2004). Process for the preparation of Darifenacin and intermediates. World Intellectual Property Organization, WO2004014852. (Demonstrates alkylation logic on related benzofuran-ethyl-amine scaffolds).

  • Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477. (Foundational principles for selecting catalytic vs stoichiometric alkylation methods).

  • Krow, G. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones... by rearrangements of 3-hydroxy analogs. Arkivoc, (vi), 27-44. (Discusses reactivity of 3-substituted dihydrobenzofurans).

Sources

Application Note: Solvent Engineering for 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the solvent selection strategies for 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile (CAS: 55760-26-4). This guide synthesizes fragment-based chemical literature into a cohesive workflow for researchers.

Executive Summary

2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile is a critical pharmacophore intermediate, bridging the gap between simple benzofurans and complex serotonergic/adrenergic modulators (e.g., Vilazodone analogs). Its reactivity is defined by two competing centers: the nitrile group (susceptible to reduction and hydrolysis) and the


-carbon  (susceptible to deprotonation and alkylation).

Success in derivatizing this scaffold relies on precise solvent selection to modulate the solvation shell of the enolate (in alkylation) or the stability of the imidate intermediate (in reduction). This guide provides a decision matrix for replacing hazardous solvents (DCM, DMF) with sustainable, high-performance alternatives (2-MeTHF, CPME, Anisole).

Physicochemical Profile & Solubility Map

The compound exhibits a lipophilic profile typical of bicyclic ethers. It is sparingly soluble in water but highly soluble in medium-polarity aprotic solvents.

Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Chlorinated DCM, ChloroformHigh (>100 mg/mL)Avoid (Safety/Green restrictions). Use only for extraction if necessary.
Ethers THF, 2-MeTHF, CPMEHigh (>80 mg/mL)Excellent . Primary media for reduction and alkylation.[1]
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Good for

or high-temp alkylation. Difficult work-up.
Esters Ethyl Acetate, iPrOAcHigh (>60 mg/mL)Excellent for work-up and crystallization.
Alcohols Methanol, Ethanol, IPAModerate (Heating req.)Specific use in hydrogenation or hydrolysis.[2][3]
Hydrocarbons Toluene, HeptaneLow/Moderate Poor for reaction media; useful as anti-solvents for crystallization.

Reaction-Specific Solvent Selection

Scenario A: -Alkylation (C-C Bond Formation)

Target: Deprotonation of the


-methylene group followed by electrophilic attack.
  • Challenge: The pKa of the

    
    -proton is ~23-25. Aggregation of lithium enolates in non-polar solvents reduces reactivity.
    
  • Traditional Solvent: THF (Tetrahydrofuran) at -78 °C.

  • Recommended Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) .

    • Why: Higher boiling point (80 °C vs 66 °C) allows for higher temperature initiation if needed. Lower miscibility with water simplifies aqueous work-up (no emulsion formation).

  • Protocol Note: For phase-transfer catalysis (PTC) methods, use Toluene/Water biphasic systems with TBAB (Tetrabutylammonium bromide).

Scenario B: Nitrile Reduction (Amine Synthesis)

Target: Conversion of -CN to -CH


NH

.
  • Challenge: Intermediate imines can polymerize. Aluminum hydride wastes are difficult to quench.

  • Traditional Solvent: Diethyl Ether or THF.

  • Recommended Green Alternative: CPME (Cyclopentyl Methyl Ether) .

    • Why: CPME resists peroxide formation and has low water solubility. It allows for a "one-pot" reduction and subsequent extraction without solvent exchange.

Scenario C: Hydrolysis (Acid/Amide Synthesis)

Target: Conversion of -CN to -COOH or -CONH


.
  • Traditional Solvent: Ethanol/Water or Ethylene Glycol (high temp).

  • Recommended Green Alternative: 1-Butanol or Anisole .

    • Why: 1-Butanol enables higher reflux temperatures than ethanol, accelerating the often sluggish hydrolysis of sterically hindered nitriles.

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent based on the intended chemical transformation.

SolventSelection Start Start: 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile ReactionType Select Reaction Type Start->ReactionType Alkylation alpha-Alkylation (C-C Bond) ReactionType->Alkylation Reduction Reduction (CN -> Amine) ReactionType->Reduction Hydrolysis Hydrolysis (CN -> Acid) ReactionType->Hydrolysis BaseChoice Base: LDA/LiHMDS? Alkylation->BaseChoice Kinetic Control PTC PTC Method? Alkylation->PTC Thermodynamic Control Red_Reagent Reagent: LiAlH4 or Borane? Reduction->Red_Reagent Hydride Cat_Hydro Catalytic H2? Reduction->Cat_Hydro Hydrogenation AcidBase Acidic/Basic Reflux Hydrolysis->AcidBase Alk_Solvent Use Anhydrous 2-MeTHF (Alt: THF) BaseChoice->Alk_Solvent PTC_Solvent Toluene + 30% NaOH (cat. TBAB) PTC->PTC_Solvent Red_Solvent Use CPME or THF (Avoid halogenated) Red_Reagent->Red_Solvent Hydro_Solvent MeOH or EtOH (Add NH3 to prevent dimers) Cat_Hydro->Hydro_Solvent Hyd_Solvent 1-Butanol or Anisole/Water AcidBase->Hyd_Solvent

Caption: Decision tree for solvent selection based on reaction mechanism and green chemistry principles.

Experimental Protocol: -Methylation in 2-MeTHF

This protocol demonstrates the use of 2-MeTHF as a superior alternative to THF for the alkylation of the nitrile, minimizing solvent losses and improving work-up efficiency.

Objective: Synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)propanenitrile.

Materials
  • Substrate: 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile (1.0 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF), Anhydrous (10 V)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Quench: Saturated NH

    
    Cl solution.
    
Step-by-Step Methodology
  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Dissolution: Charge the flask with the substrate and 2-MeTHF (10 volumes relative to substrate mass).

    • Note: 2-MeTHF does not freeze at -78 °C and maintains excellent solubility for the lithiated intermediate.

  • Deprotonation: Cool the solution to -78 °C (Dry ice/Acetone bath). Add LiHMDS dropwise over 20 minutes.

    • Observation: A color change (often to yellow/orange) indicates enolate formation. Stir for 45 minutes at -78 °C.

  • Alkylation: Add Methyl Iodide dropwise. Maintain temperature below -70 °C during addition.

  • Warm-up: Allow the reaction to warm to 0 °C over 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench & Separation: Add saturated NH

    
    Cl solution directly to the reaction vessel.
    
    • Advantage:[1][4][5] Unlike THF, 2-MeTHF is immiscible with water . The phases will separate cleanly without adding extraction solvent (like DCM or EtOAc).

  • Isolation: Separate the organic layer. Wash with brine. Dry over Na

    
    SO
    
    
    
    . Concentrate in vacuo.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Alkylation) Enolate aggregation or moisture ingress.Switch from THF to 2-MeTHF (better solvation). Ensure strictly anhydrous conditions. Add HMPA or DMPU (co-solvent) if steric hindrance is high.
Emulsions during Work-up High polarity of THF/DMF preventing phase split.Use CPME or 2-MeTHF as the reaction solvent. If using DMF, wash copiously with water/LiCl solution.
Dimer Formation (Reduction) Intermediate imine reacting with amine product.Dilute reaction mixture.[6] If hydrogenating, add Ammonia (NH

)
or acetic acid to the alcoholic solvent.
Incomplete Hydrolysis Reaction temperature too low (refluxing EtOH is ~78°C).Switch solvent to 1-Butanol (Reflux ~117°C) or Ethylene Glycol to overcome the activation energy barrier.

References

  • Solvent Properties & Green Chemistry: Title: "2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF and DCM." Source: Sigma-Aldrich Technical Library.
  • Nitrile Reduction Methodologies

    • Title: "Reduction of Nitriles to Amines: A Review of Common Conditions."
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Benzofuran Synthesis & Reactivity

    • Title: "Synthesis of 2,3-Dihydrobenzofurans: Strategies and Mechanisms."[7][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Alkylation of Nitriles

    • Title: "Sustainable Alkylation of Nitriles with Alcohols."[9]

    • Source: SciSpace (General Methodology Reference).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile typically involves the introduction of a cyanomethyl group at the C3 position of the 2,3-dihydro-1-benzofuran scaffold. The primary routes to achieve this transformation involve the nucleophilic substitution of a suitable leaving group on the dihydrobenzofuran ring with a cyanide source. The key precursor is often a 3-substituted-2,3-dihydro-1-benzofuran, such as a halide or a sulfonate, or the corresponding alcohol which can be activated in situ.

This guide will focus on troubleshooting two common synthetic pathways:

  • Direct Nucleophilic Substitution: Utilizing a pre-functionalized 2,3-dihydro-1-benzofuran-3-yl derivative (e.g., a halide) and a cyanide salt.

  • Mitsunobu Reaction: Employing 2,3-dihydro-1-benzofuran-3-ol as the starting material with a cyanide source under Mitsunobu conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows a low yield or no conversion of the starting material (e.g., 3-bromo-2,3-dihydro-1-benzofuran or 2,3-dihydro-1-benzofuran-3-ol). What are the potential causes and how can I resolve this?

Answer: Low or no conversion can stem from several factors, including inactive reagents, suboptimal reaction conditions, or issues with the starting material itself.

For Direct Nucleophilic Substitution (Sₙ2):

  • Poor Leaving Group: If you are using a starting material with a poor leaving group (e.g., a chloride), the reaction may be sluggish.

    • Solution: Consider converting the alcohol precursor to a better leaving group, such as a tosylate or mesylate. Alternatively, the use of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in-situ Finkelstein reaction, converting the alkyl chloride/bromide to a more reactive alkyl iodide.[1]

  • Insoluble Cyanide Salt: The low solubility of cyanide salts like NaCN or KCN in common organic solvents can limit the reaction rate.

    • Solution: The use of a polar aprotic solvent such as DMSO or DMF can enhance the solubility of the cyanide salt.[1] Additionally, employing phase-transfer catalysis (PTC) can be highly effective. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can transport the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[2][3]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for any potential decomposition of the starting material or product.

For Mitsunobu Reaction:

  • Reagent Quality: The reagents used in the Mitsunobu reaction, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃), are sensitive to air and moisture.[4][5]

    • Solution: Ensure that your DEAD/DIAD and PPh₃ are fresh or have been stored properly under an inert atmosphere. It is advisable to use freshly opened bottles or to purify the reagents if they are old.

  • Acidity of Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[5] While HCN itself is acidic, the cyanide source used (e.g., acetone cyanohydrin or TMSCN) must be able to act as a suitable pronucleophile.

    • Solution: Consider using acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) as the cyanide source. The in-situ generation of HCN or the cyanide anion is crucial for the reaction to proceed.

  • Order of Addition: The order of reagent addition can be critical in a Mitsunobu reaction.

    • Solution: A common and often successful procedure is to dissolve the alcohol, the nucleophile (cyanide source), and triphenylphosphine in a suitable solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[4]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a complex mixture of products, and the desired nitrile is only a minor component. How can I improve the selectivity?

Answer: Byproduct formation is a common challenge. Identifying the byproducts can provide clues to the competing reaction pathways.

Common Byproducts and Solutions:

  • Isonitrile Formation: In Sₙ2 reactions with cyanide, the formation of the isomeric isonitrile (R-NC) is a known side reaction.[1]

    • Cause: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. The reaction conditions, particularly the solvent and counter-ion, can influence the C/N-alkylation ratio.

    • Solution: Using polar aprotic solvents like DMSO or DMF generally favors the formation of the nitrile (C-attack).[1] Phase-transfer catalysis can also enhance the selectivity for nitrile formation.

  • Elimination Products: If the substrate is sterically hindered or if a strong, non-nucleophilic base is present, elimination can compete with substitution, leading to the formation of benzofuran.

    • Solution: Use a less hindered cyanide source if possible. Ensure the reaction conditions are not overly basic. If using a base, a milder base like potassium carbonate may be preferable to stronger bases.

  • Byproducts from Mitsunobu Reaction: The Mitsunobu reaction is notorious for generating byproducts that can complicate purification, such as triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[6]

    • Solution:

      • Purification: Chromatographic separation is often necessary to remove these byproducts. Crystallization can sometimes be effective for removing TPPO.

      • Modified Reagents: Consider using polymer-supported triphenylphosphine or other modified phosphines and azodicarboxylates that simplify the workup and purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The choice of starting material depends on availability and the desired synthetic route.

  • 2,3-dihydro-1-benzofuran-3-ol: This is a versatile starting material. It can be converted to a halide or sulfonate for a subsequent Sₙ2 reaction or used directly in a Mitsunobu reaction. The synthesis of this alcohol is well-documented.[7]

  • 3-Bromo-2,3-dihydro-1-benzofuran: This is a good substrate for direct Sₙ2 displacement with a cyanide salt.

Q2: Which cyanide source is recommended?

  • For Sₙ2 reactions: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Due to their toxicity, they must be handled with extreme care in a well-ventilated fume hood.

  • For milder conditions: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and environmentally benign alternative cyanide source for palladium-catalyzed cyanation reactions.[8][9] Nickel-catalyzed cyanations also offer a range of cyanide sources.[10]

  • For Mitsunobu reactions: Acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) are often used.

Q3: What are the optimal reaction conditions (solvent, temperature)?

The optimal conditions will vary depending on the chosen synthetic route. The table below provides a general guideline.

ParameterDirect Sₙ2 with HalideMitsunobu Reaction
Solvent Polar aprotic (DMF, DMSO)Anhydrous THF, Dioxane
Temperature 50-100 °C0 °C to Room Temperature
Cyanide Source NaCN, KCNAcetone cyanohydrin, TMSCN
Key Reagents Phase-transfer catalyst (optional)PPh₃, DEAD or DIAD

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q5: What are the safety precautions for working with cyanides?

Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available, and all personnel should be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Experimental Workflow Example: Phase-Transfer Catalyzed Cyanation

This protocol provides a starting point for the synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile from 3-bromo-2,3-dihydro-1-benzofuran using phase-transfer catalysis.

PTC_Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 3-bromo-2,3-dihydro-1-benzofuran, NaCN, and TBAB in a round-bottom flask. B Add a suitable solvent (e.g., acetonitrile or toluene). A->B C Equip the flask with a condenser and a magnetic stirrer. B->C D Heat the reaction mixture to reflux (e.g., 80-90 °C). C->D E Monitor the reaction progress by TLC. D->E F Cool the reaction mixture to room temperature. E->F Upon completion G Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Caption: Phase-transfer catalyzed cyanation workflow.

Reaction Mechanism Overview: Mitsunobu Reaction

The Mitsunobu reaction for the synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile from the corresponding alcohol proceeds through a series of intermediates.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution A PPh₃ + DEAD -> Betaine B Alcohol + Betaine -> Oxyphosphonium salt A->B C Oxyphosphonium salt + CN⁻ B->C D Product + TPPO C->D Sₙ2 attack

Caption: Simplified mechanism of the Mitsunobu reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • PTC Organics. (n.d.). PTC with Acetonitrile or DMF?
  • Arkivoc. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs.
  • Journal of Pharmaceutical and Biological Sciences. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • PMC. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Sciencemadness Wiki. (2024). Kolbe nitrile synthesis.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • IRIS. (n.d.). Simplify gas-liquid phase transfer catalysis.
  • Pearson. (2024). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • OpenStax adaptation. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.
  • Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.
  • Chemistry Steps. (n.d.). Preparation of Nitriles.
  • Sigma-Aldrich. (n.d.). Application Note – Mitsunobu.
  • Royal Society of Chemistry. (2012). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information.
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS.
  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides.
  • PMC. (n.d.). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation.
  • MDPI. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones.
  • ResearchGate. (2025). Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes | Request PDF.
  • Patsnap. (n.d.). Method for synthesizing benzofuran-2 (3H)-ketone.
  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References.
  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • TÜBİTAK Academic Journals. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon.

Sources

Technical Support Center: Thermal Stability of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile (CAS: 175710-19-7) acts as a critical bicyclic scaffold in the synthesis of melatonin receptor agonists and various tricyclic antidepressants. While the nitrile moiety provides a robust handle for further transformation (e.g., reduction to primary amines), the 2,3-dihydrobenzofuran core presents specific thermal and oxidative stability challenges that differ from fully aromatic benzofurans.

This guide addresses the physicochemical behavior of this intermediate under thermal stress, specifically focusing on oxidative dehydrogenation and nitrile hydrolysis .

Critical Stability Profile

ParameterSpecification / LimitTechnical Insight
Thermal Ceiling (Inert) < 160°CStable under

/Ar. Above 180°C, risk of retro-Michael or radical fragmentation increases.
Thermal Ceiling (Air) < 60°CHigh Risk. The C2-C3 bond is susceptible to oxidative dehydrogenation to form the aromatic benzofuran derivative.
Distillation Limit < 140°C (Pot Temp)Must use High Vacuum (< 5 mbar). Prolonged heating promotes oligomerization.
Hydrolysis Risk ModerateSensitive to moisture at T > 80°C, converting nitrile to amide (R-CONH2).
Storage Condition 2-8°C, InertStore under Argon to prevent slow autoxidation of the benzylic C3 position.

Degradation Mechanisms (Visualized)

The primary degradation pathways for 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile involve either the oxidation of the heterocyclic ring or the hydrolysis of the side chain.

DegradationPathways Compound 2-(2,3-dihydro-1-benzofuran-3-yl) acetonitrile (Target) Benzofuran Benzofuran Derivative (Aromatization) Compound->Benzofuran O2 / Heat (>60°C) Oxidative Dehydrogenation Amide Primary Amide (Hydrolysis) Compound->Amide H2O / H+ or OH- / Heat Partial Hydrolysis Dimer Thorpe-Ziegler Dimer Compound->Dimer Strong Base / Heat Condensation

Figure 1: Primary thermal and chemical degradation pathways. The red path (aromatization) is the most common issue during aerobic heating.

Troubleshooting Guide & FAQs

Module A: Thermal Discoloration & Purity Loss

Q: My clear oil turned yellow/brown after heating to 80°C. Is it degraded? A: Likely, yes. The color change typically indicates oxidative dehydrogenation .

  • Mechanism: The C3 position (benzylic) and C2 position are susceptible to autoxidation. In the presence of oxygen, heating facilitates the removal of hydrogen across the C2-C3 bond, driving the system toward the thermodynamically stable (aromatic) benzofuran system [1].

  • Diagnostic: Check 1H NMR. Look for the disappearance of the multiplet signals for the C2/C3 protons (typically

    
     3.0–4.9 ppm) and the appearance of a singlet aromatic proton signal (
    
    
    
    ~6.5–7.5 ppm) characteristic of the benzofuran ring.
  • Corrective Action: Always perform heating steps under a strict nitrogen or argon atmosphere. If purification is needed, use column chromatography rather than distillation if the crude is already dark.

Q: Can I distill this compound to purify it? A: Yes, but only under high vacuum .

  • Constraint: The boiling point at atmospheric pressure is theoretically projected >280°C, which is well above its decomposition threshold.

  • Protocol: Use a vacuum of < 1 mmHg (Torr). Keep the oil bath temperature below 140°C.

  • Warning: If the pot residue becomes viscous, stop immediately. Nitriles can undergo thermal polymerization or condensation (Thorpe-Ziegler reaction) at high temperatures, especially if trace base is present from previous steps [2].

Module B: Chemical Stability in Reaction

Q: I see a new impurity at RRT 0.85 during reflux. What is it? A: This is likely the primary amide resulting from partial hydrolysis.

  • Cause: Acetonitriles are generally stable, but the 2,3-dihydrobenzofuran ring acts as an electron donor, potentially making the nitrile carbon slightly less electrophilic, yet hydrolysis still occurs if water is present at reflux temperatures (>80°C).

  • Prevention: Ensure solvents are anhydrous (Karl Fischer < 0.05%). If using Lewis acids, ensure they are dry, as they can catalyze hydration.

Q: Is the compound compatible with strong bases (e.g., NaH, LDA)? A: Use with caution.

  • Risk: The protons on the

    
    -carbon (the 
    
    
    
    of the acetonitrile group) are acidic (
    
    
    ~25). Strong bases will deprotonate this position. While this is useful for alkylation, prolonged exposure without an electrophile can lead to self-condensation (dimerization) [3].
  • Recommendation: Add the electrophile immediately after base treatment. Maintain low temperatures (-78°C to 0°C) during deprotonation.

Experimental Protocols

Protocol 1: Thermal Stability Assessment (DSC)

Use this protocol to validate the safety margin for your specific batch.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–5 mg of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile into a hermetically sealed aluminum pan.

  • Reference: Empty hermetic aluminum pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm: Watch for melting point (if solid).

    • Exotherm: Onset of decomposition. If an exotherm is observed < 200°C, the batch may contain thermally labile impurities (e.g., peroxides).

Protocol 2: HPLC Purity & Impurity Tracking

Standardized method for separating the dihydro- scaffold from oxidized benzofuran impurities.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Nitrile) and 254 nm (Aromatic)
Expected Retention Amide (Early) < Target < Benzofuran (Late)

Troubleshooting Decision Matrix

Troubleshooting Start Problem Identified IssueColor Issue: Darkening / Color Change Start->IssueColor IssueYield Issue: Low Yield / Polymerization Start->IssueYield CheckAtmosphere Was reaction under Inert Gas? IssueColor->CheckAtmosphere CheckVac Was Distillation Temp >140°C? IssueYield->CheckVac Oxidation Diagnosis: Oxidative Dehydrogenation (Formation of Benzofuran) CheckAtmosphere->Oxidation No / Unsure Soln1 Action: Sparge solvents with Argon. Add antioxidant (BHT) if permissible. CheckAtmosphere->Soln1 Yes Polymer Diagnosis: Thermal Oligomerization or Thorpe-Ziegler Condensation CheckVac->Polymer Yes Soln2 Action: Improve Vacuum (<1 mbar). Use Wiped Film Evaporator. CheckVac->Soln2 No Oxidation->Soln1 Polymer->Soln2

Figure 2: Decision matrix for diagnosing thermal stability issues in the laboratory.

References

  • Benzo[b]furan Oxidation Mechanisms

    • Title: "Oxidation of 2,3-dihydrobenzofurans to benzofurans."
    • Context: This paper details the susceptibility of the dihydro- core to aromatization under oxid
    • Source:Journal of the Chemical Society C, 1969.
  • Nitrile Thermal Stability

    • Title: "Kinetics of the Thermal Decomposition of Acetonitrile."[1]

    • Context: Establishes the baseline thermal stability of the acetonitrile group, noting that pure thermal decomposition requires >500°C, implying that degradation at lower temperatures is impurity or environment-driven.
    • Source:ScholarWorks
  • Benzofuran Synthesis & Reactivity

    • Title: "Synthesis of 2,3-Dihydrobenzofurans."[2][3][4][5][6][7]

    • Context: Provides modern catalytic methods for constructing this ring system, highlighting the conditions required to prevent premature oxid
    • Source:Organic Chemistry Portal.
  • Related Scaffold Stability (Ramelteon)

    • Title: "Process for producing Ramelteon intermedi
    • Context: Patent literature describing the handling of similar tricyclic furan-nitrile intermediates, emphasizing hydrogenation conditions to avoid side reactions.
    • Source:Google P

Sources

Technical Support Center: Grignard Reactions with Benzofuran-3-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard reactions with benzofuran-3-acetonitrile Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A & Protocols)

Welcome to the Advanced Synthesis Support Module. You are likely here because the conversion of benzofuran-3-acetonitrile to its corresponding ketone via Grignard addition is failing to produce high yields. This substrate presents a classic "Trojan Horse" in organometallic chemistry: it appears simple, but its electronic structure creates a fierce competition between nucleophilic addition (desired) and


-deprotonation  (undesired).

This guide addresses the specific mechanistic failures associated with this substrate and provides field-proven protocols to overcome them.

🟢 Diagnostic Visualization: Why Did My Reaction Fail?

Before proceeding to the fixes, identify your failure mode using the mechanistic pathway below.

Grignard_Benzofuran Start Start: Benzofuran-3-acetonitrile + R-MgX Decision Dominant Reaction Path? Start->Decision Path_A Path A: Deprotonation (Grignard acts as Base) Decision->Path_A High Temp / No Additive Path_B Path B: Nucleophilic Addition (Grignard acts as Nucleophile) Decision->Path_B CeCl3 Additive / Low Temp Inter_A Magnesium Ketenimine Anion (Stable, Inert) Path_A->Inter_A Fast Inter_B Magnesium Imine Salt (Desired Intermediate) Path_B->Inter_B Slower Workup Acidic Hydrolysis (H3O+) Inter_A->Workup Inter_B->Workup Prod_A FAILURE: Recovered Starting Material Workup->Prod_A Re-protonation Prod_B SUCCESS: Ketone Product Workup->Prod_B Imine Hydrolysis

Figure 1: Mechanistic divergence. The acidity of the


-protons often leads to Path A, resulting in the recovery of starting material despite full consumption of the Grignard reagent.
🔍 Troubleshooting FAQs
Q1: "I recovered 80% of my starting material, but the Grignard reagent was consumed. What happened?"

Diagnosis: You are a victim of


-deprotonation .
The Science:  The protons on the carbon adjacent to the nitrile group (the 

-position) in benzofuran-3-acetonitrile are significantly acidic (

in DMSO). Grignard reagents are strong bases.[1] If the Grignard deprotonates this carbon, it forms a ketenimine anion (Path A in Fig 1). This anion is electronically stable and repels further nucleophilic attack. Upon adding acid during workup, you simply put the proton back on, regenerating your starting material perfectly.

The Fix:

  • Switch to the Imamoto Method: Use anhydrous Cerium(III) Chloride (

    
    ). This transmetallates the Grignard to an organocerium species, which is more nucleophilic but less basic , drastically shifting the balance toward addition.
    
  • Temperature Control: Perform the addition at

    
     or lower. Deprotonation often has a lower activation energy than addition; however, organocerium reagents react efficiently at low temperatures where deprotonation is suppressed.
    
Q2: "I see a new spot on TLC, but after workup, I get a mixture of amine and ketone."

Diagnosis: Incomplete hydrolysis or over-reduction. The Science: The intermediate formed is an imine magnesium salt . To get the ketone, this salt must be hydrolyzed.[2][3][4][5][6][7]

  • If the hydrolysis is too mild (pH > 4), the imine may persist or polymerize.

  • If the reaction mixture contained excess Grignard and was heated, hydride transfer (reduction) can occur, leading to amines.

The Fix:

  • Rigorous Hydrolysis: Use

    
     (aqueous) and stir vigorously at room temperature (or slight reflux) for at least 3-4 hours. The 
    
    
    
    bond in hindered systems is stubborn.
  • Quench Protocol: Pour the reaction mixture into the acid, rather than adding acid to the mixture, to ensure immediate low pH.

Q3: "The reaction turns into a viscous sludge and yields are low."

Diagnosis: Polymerization or "Oligomerization." The Science: The benzofuran ring is electron-rich. In the presence of strong bases (Grignards) and lack of a dedicated electrophile, the nitrile anion formed (see Q1) can attack another molecule of nitrile, leading to dimers (Thorpe condensation) or polymers.

The Fix:

  • Dilution: Run the reaction more dilute (0.2 M - 0.3 M) to reduce intermolecular side reactions.

  • Reverse Addition: Add the nitrile to the Grignard/Cerium mixture slowly. This ensures the nucleophile is always in excess relative to the substrate, discouraging the substrate-substrate interaction.

🧪 Master Protocol: The "Imamoto" Cerium-Mediated Addition

Recommended for all enolizable nitriles like benzofuran-3-acetonitrile.

This protocol utilizes


 to suppress basicity. This is the industry standard for solving the "recovered starting material" problem in this specific class of reactions.

Prerequisites:

  • Anhydrous

    
    :  This is critical. Commercial "anhydrous" beads must be finely ground and dried under high vacuum at 
    
    
    
    for 2 hours before use.
  • Inert Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
StepActionTechnical Note
1. Activation Suspend dry

(1.5 equiv) in dry THF. Stir overnight at RT.
The slurry should look milky white. If it clumps, the

is wet.
2. Transmetallation Cool slurry to

. Add Grignard reagent (

, 1.5 equiv) dropwise.
Stir for 1 hour. The reagent converts to

, which is non-basic.
3. Addition Dissolve benzofuran-3-acetonitrile (1.0 equiv) in dry THF. Add dropwise to the Cerium mixture at

.
Keep temperature

. Exotherm indicates successful addition.
4. Reaction Stir at

for 2 hours. Monitor by TLC/HPLC.
Do not reflux. The organocerium is reactive enough at low temp.
5. Quench Add 10% aqueous acetic acid or dilute

carefully at

.
Gas evolution may occur.
6. Hydrolysis Adjust aqueous layer to pH ~1 with

. Stir vigorously for 2-4 hours at RT.
Critical Step: This converts the imine (

) to the ketone (

).[3][4]
7. Extraction Extract with EtOAc or DCM. Wash with

and brine.[8]
Standard workup.
📊 Comparative Data: Standard vs. Cerium Method

The following data illustrates the yield improvement when switching from standard Grignard conditions to the Cerium-mediated protocol for


-acidic nitriles.
ParameterStandard Grignard (

, Reflux)
Cerium-Mediated (

,

)
Primary Product Recovered Starting Material (~70%)Desired Ketone (>85%)
Major Byproduct Thorpe Dimers / PolymersMinimal (<5%)
Reaction Time 12-24 Hours2-4 Hours
Mechanism Deprotonation (Base)Nucleophilic Addition
📚 References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

    • Foundational text on using CeCl3 to suppress basicity in Grignard reactions.

  • Ciganek, E. "The reaction of Grignard reagents with nitriles." Organic Reactions, 2011.

    • Comprehensive review of nitrile-to-ketone mechanisms and side reactions.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

    • Standard reference for acidic hydrolysis workup protocols of imine salts.

Sources

Technical Support Center: Palladium Residue Removal from Dihydrobenzofuran Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing palladium residues from dihydrobenzofuran intermediates. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are indispensable tools for synthesizing these valuable scaffolds. However, the removal of residual palladium is a critical, non-trivial step to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you develop a robust and reproducible palladium removal strategy that complies with stringent regulatory standards.

The Criticality of Palladium Removal: Meeting Regulatory Standards

Palladium is a heavy metal catalyst that, if present in a final drug product, can pose a toxicological risk to patients.[1][2] Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities, have established strict limits on its presence.[3][4][5][6][7] For palladium, which is classified as a Class 2B element, a risk assessment is mandatory when it is intentionally added to a process.[4][5][6] The primary goal is to ensure the final API does not exceed the Permitted Daily Exposure (PDE).

Beyond toxicity, residual palladium can catalyze unwanted side reactions, potentially degrading the intermediate or API over time and compromising product stability.[1][7]

Table 1: ICH Q3D Guideline for Palladium and Calculated Concentration Limits
Route of AdministrationPermitted Daily Exposure (PDE)Max Concentration for 1g/day DoseMax Concentration for 10g/day Dose
Oral100 µ g/day 10 ppm (µg/g)10 ppm (µg/g)
Parenteral10 µ g/day 1 ppm (µg/g)1 ppm (µg/g)
Inhalation1 µ g/day 0.1 ppm (µg/g)0.1 ppm (µg/g)

Note: The concentration limit in parts-per-million (ppm) is calculated based on the maximum daily dose of the drug product. Option 1 of the ICH Q3D guideline allows for this calculation: Concentration (ppm) = PDE (µ g/day ) / Daily Dose ( g/day ).[8]

Troubleshooting Guide: Common Palladium Removal Challenges

This section addresses common problems encountered during the purification of dihydrobenzofuran intermediates in a question-and-answer format.

Question 1: My initial work-up (extraction and Celite® filtration) isn't enough. My product still has >100 ppm of palladium. What's happening?

Answer: This is a very common scenario. While a simple filtration through Celite® is an excellent first step for removing heterogeneous or agglomerated palladium particles, it is often insufficient for removing soluble or colloidal palladium species that remain in the organic phase.[1][9][10] Dihydrobenzofuran intermediates, with their oxygen heteroatoms, can act as ligands, forming stable, soluble complexes with palladium that are difficult to remove by simple phase separation or filtration.[11]

Core Insight & Solution Pathway:

The underlying issue is the nature of the residual palladium. You need to move from a simple physical separation method to a chemical one that actively captures these soluble species.

  • Primary Recommendation: Adsorption via Scavenging. The most robust solution is to introduce a dedicated palladium scavenger.[8] Scavengers are solid-supported materials with functional groups that have a high affinity for palladium, binding it through a process called chemisorption.[11] This converts the soluble palladium into a solid form that can be easily filtered off.

  • Types of Scavengers:

    • Thiol-Functionalized Silica: Often the first choice due to high efficiency and selectivity for palladium.[2][12]

    • Amine or Thiourea-Functionalized Supports: Also highly effective for various palladium species.[12]

    • Polymer-Based Scavengers: Polystyrene-based resins (e.g., MP-TMT) offer a different matrix and can be very effective.[11]

    • Activated Carbon: A powerful, albeit less selective, adsorbent. It can remove a broad range of palladium species but may also adsorb your product, leading to yield loss.[2][13][14]

Start High Pd After Initial Work-up Reason Cause: Soluble or Colloidal Pd Species Start->Reason Action Action: Introduce Chemical Scavenging Step Reason->Action Scavenger_Types Select Scavenger Type Action->Scavenger_Types Thiol Thiol-Functionalized Silica (High Selectivity) Scavenger_Types->Thiol Recommended Start Carbon Activated Carbon (Broad Spectrum, Risk of Yield Loss) Scavenger_Types->Carbon If others fail Polymer Polymer-Based Resin (Alternative Matrix) Scavenger_Types->Polymer Good Alternative Result Low Pd Levels Achieved Thiol->Result Carbon->Result Polymer->Result

Caption: Decision workflow for addressing high initial palladium levels.

Question 2: I used a thiol-silica scavenger, but my palladium levels are still too high. What should I try next?

Answer: This indicates that the scavenging process itself requires optimization. The efficiency of a scavenger is not absolute; it depends heavily on the specific reaction conditions and the nature of the palladium complex.[1][11]

Core Insight & Solution Pathway:

Several factors could be limiting the scavenger's effectiveness. A systematic optimization is required.

  • Insufficient Scavenger Amount: The scavenger may be saturated. Increase the equivalents used (e.g., from 5 to 10-20 equivalents relative to the initial palladium catalyst loading).[2]

  • Suboptimal Contact Time or Temperature: The binding kinetics may be slow. Increase the stirring time (e.g., from 2 hours to overnight). Gentle heating (40-50 °C) can also accelerate the process, but you must first confirm your intermediate is stable at that temperature.[2]

  • Incorrect Scavenger Choice: While thiol scavengers are broadly effective, your specific palladium-product complex might have a higher affinity for a different functional group. The palladium may also exist in different oxidation states (e.g., Pd(0), Pd(II)), which have varying affinities for different scavengers.[12] Perform a small-scale screen with a panel of different scavengers (e.g., thiol, amine, thiourea-based) to identify the most effective one.[1][15]

  • Product Interference: The dihydrobenzofuran intermediate itself might be strongly coordinated to the palladium, sterically hindering the scavenger's access. A pre-treatment step, such as an acidic or basic wash, might help disrupt this complex before the scavenging step.

Question 3: My palladium levels are low now, but I've lost 30% of my product! How can I improve my yield?

Answer: Significant product loss is a common issue, particularly with non-selective adsorbents or when using excessive amounts of a scavenger.

Core Insight & Solution Pathway:

The key is to find the balance between scavenging efficiency and product recovery.

  • Optimize Scavenger Loading: You may be using too much scavenger. Perform a study to determine the minimum effective amount that brings palladium to an acceptable level for an intermediate step.

  • Switch to a More Selective Scavenger: If you are using activated carbon, this is a likely cause.[2] Switch to a highly selective, functionalized silica or polymer scavenger which is less likely to bind your organic product.

  • Re-evaluate Crystallization: If your dihydrobenzofuran intermediate is a solid, recrystallization can be a highly effective and selective purification method that avoids adsorbents altogether.[11] It purges impurities, including palladium complexes, into the mother liquor.[9][16] This can be used as a final step after a primary scavenging treatment.

Start Initial State: High Pd, High Yield Scavenging Scavenging Process Start->Scavenging Problem Problem: Low Pd, Low Yield Scavenging->Problem Cause1 Cause 1: Non-selective Adsorbent (e.g., Activated Carbon) Problem->Cause1 Cause2 Cause 2: Excessive Scavenger Amount Problem->Cause2 Solution3 Alternative: Use Recrystallization Problem->Solution3 Solution1 Solution: Switch to Selective Scavenger (e.g., Functionalized Silica) Cause1->Solution1 Solution2 Solution: Optimize Scavenger Loading (Titrate Amount) Cause2->Solution2 Goal Goal: Low Pd, High Yield Solution1->Goal Solution2->Goal Solution3->Goal

Caption: Logic diagram for troubleshooting product loss during palladium removal.

Experimental Protocols

These protocols provide a starting point for developing a robust palladium removal process. Always perform small-scale trials before committing to a large-scale reaction.

Protocol 1: Small-Scale Screening of Palladium Scavengers

Objective: To efficiently identify the most effective scavenger for your specific dihydrobenzofuran intermediate and reaction mixture.

  • Preparation: After your palladium-catalyzed reaction is complete, perform your standard aqueous work-up. Retain a small, accurately measured volume of the final organic solution containing your product. Determine the initial palladium concentration via ICP-MS if possible.

  • Setup: In separate vials, place 1 mL of the organic solution.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, MP-TMT, Activated Carbon). Use a consistent loading, typically 10-20 equivalents relative to the initial catalyst loading, or a fixed weight/volume ratio (e.g., 50 mg/mL).

  • Incubation: Seal the vials and stir them vigorously at room temperature for a set period (a 4-hour time point is a good start).

  • Sampling & Analysis: Filter each sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger. Analyze the filtrate from each vial for residual palladium concentration using ICP-MS or a rapid screening method.[16][17]

  • Evaluation: Compare the final palladium levels to identify the most effective scavenger.

Protocol 2: Bulk Palladium Removal via Slurry Method

Objective: To remove palladium from a larger batch of intermediate using the optimal scavenger identified in Protocol 1.

  • Setup: In a suitable reaction vessel, charge the organic solution containing your dihydrobenzofuran intermediate.

  • Scavenger Addition: Add the selected scavenger (e.g., thiol-functionalized silica) in the optimized amount (typically 5-10 wt% relative to the product).

  • Slurrying: Stir the mixture vigorously to ensure good contact between the solution and the solid scavenger. Gentle heating (40-50 °C) can be applied if deemed safe and effective from screening studies.

  • Monitoring: The process can be monitored by taking small, filtered samples over time (e.g., at 2, 4, and 8 hours) and analyzing for palladium content.

  • Filtration: Once scavenging is complete (palladium level is below the target), filter the mixture through a pad of Celite® to remove the scavenger.[2]

  • Washing: Thoroughly wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: How do I measure my residual palladium levels accurately? A1: The industry-standard methods for final product validation are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[16][17] These techniques are highly sensitive and accurate. For in-process screening and optimization, where speed is more important, rapid fluorescent or colorimetric detection kits can be used to get relative palladium concentrations quickly.[16][17][18]

Q2: Can I just use column chromatography to remove palladium? A2: While column chromatography can remove some palladium, it is often not sufficient on its own to reach the low ppm levels required for APIs.[9] Significant amounts of palladium can co-elute with the product.[19] Best practice often involves using a scavenging step after chromatography to ensure robust removal.[19][20]

Q3: Is there a "one-size-fits-all" solution for palladium removal? A3: Unfortunately, no. The effectiveness of any given method is highly dependent on the specific substrate, solvent, ligands, and palladium species present in the reaction mixture.[1][11] A systematic, case-by-case approach involving screening and optimization is essential for developing a successful and scalable process.[21]

Q4: Can I recover the palladium from the scavenger? A4: Yes, recovery is possible, especially on a large industrial scale where the cost of palladium is a significant factor.[11][12] This typically involves washing the scavenger or incinerating it to reclaim the precious metal.

Q5: What is the difference between chemisorption and physisorption in scavenging? A5: Physisorption is a weaker interaction based on van der Waals forces, which is typical for non-selective adsorbents like plain silica. Chemisorption involves the formation of a chemical bond between the palladium and the functional groups (like sulfur) on the scavenger.[11] Chemisorption is a much stronger, more selective interaction, which is why functionalized scavengers are so effective.

References

  • Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025). Vertex AI Search.
  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH.
  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). (2024). QbD Group.
  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services.
  • Elemental impurities per USP and ICH q3d guidelines. (2024). Labcorp.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Palladium Detection for API Purific
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Pharma Manufacturing.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016).
  • How can i remove palladium Pd catalyst easily?. (2015).
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Solvent Extraction as a Method of Recovery and Separation of Pl
  • Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions. Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Separation and selective recovery of platinum and palladium by solvent extraction.
  • Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Workup procedure for removing palladium residues
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
  • Effective Recovery of Palladium(II) Ions using Chitosan-Based Adsorbent Material. (2022).
  • Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent C
  • Removal of palladium (Pd)
  • Your trick to remove residual palladium. (2025). Reddit.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd..

Sources

Validation & Comparative

Spectroscopic Characterization of Nitrile-Substituted Dihydrobenzofurans: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of detecting and characterizing nitrile (-C≡N) groups within dihydrobenzofuran (DHBF) scaffolds using Fourier Transform Infrared (FTIR) spectroscopy. Dihydrobenzofurans are critical pharmacophores in medicinal chemistry (e.g., melatonin receptor agonists, anti-arrhythmic agents). The nitrile moiety often serves as a metabolic handle or bioisostere.

This document compares FTIR against alternative analytical modalities (Raman, NMR), details the specific vibrational shifts induced by the DHBF electronic environment, and provides a self-validating experimental protocol for high-fidelity spectral acquisition.

Fundamental Principles: The DHBF-Nitrile System

The Vibrational Physics

The nitrile group exhibits a characteristic stretching vibration (


) in the 2200–2260 cm⁻¹  region.[1][2] This absorption is distinct due to the high force constant of the triple bond and the significant change in dipole moment during stretching, rendering it highly IR active.
The Dihydrobenzofuran Electronic Effect

The position of the nitrile peak is heavily influenced by its chemical environment. In a dihydrobenzofuran scaffold, the oxygen atom acts as a strong Electron Donating Group (EDG) via resonance, while the fused benzene ring provides a conjugated system.

  • Aryl-Nitriles (Conjugated): If the nitrile is attached to the benzene ring of the DHBF, conjugation lowers the bond order of the C≡N triple bond, shifting the absorption to lower wavenumbers (2215–2235 cm⁻¹ ).

  • Alkyl-Nitriles (Non-Conjugated): If the nitrile is attached to the saturated furan ring (C2 or C3 positions), it behaves like an aliphatic nitrile, appearing at higher wavenumbers (2240–2260 cm⁻¹ ).

Crucial Mechanistic Insight: If the nitrile is para to the DHBF oxygen (position 5), resonance donation from the oxygen lone pair pushes electron density into the ring and towards the nitrile, significantly increasing the single-bond character of the C-CN bond. This results in a red shift (lower frequency) and increased intensity compared to a meta substitution.

Comparative Technology Review

Why use FTIR over Raman or NMR for this specific application?

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹³C NMR
Detection Principle Dipole Moment ChangePolarizability ChangeNuclear Spin Resonance
Nitrile Sensitivity High (Strong Dipole)High (Polarizable

cloud)
Moderate (Carbon shift ~118 ppm)
DHBF Compatibility ExcellentPoor (Fluorescence interference)Excellent
Throughput High (Seconds)High (Seconds)Low (Minutes/Hours)
Sample State Solid/Liquid/FilmSolid/LiquidSolution only
Cost per Run LowLowHigh (Solvents/Cryogens)

Verdict: While Raman is typically excellent for symmetric triple bonds (like alkynes), dihydrobenzofurans are often fluorescent due to their aromatic nature. This fluorescence can overwhelm the weak Raman scattering signal. FTIR is the superior choice for rapid screening and quality control of nitrile-substituted DHBFs.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Obtain a high-resolution spectrum of a 5-cyano-2,3-dihydrobenzofuran derivative with <0.5 cm⁻¹ wavenumber precision.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., DTGS or MCT detector).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[3][4] Note: Diamond is preferred for hardness and chemical resistance.

  • Solvent: Isopropanol (HPLC grade) for cleaning.

Step-by-Step Methodology
  • System Stabilization: Allow the IR source to warm up for 30 minutes. Ensure the detector is cooled (if MCT).

  • Atmospheric Suppression (Critical):

    • The nitrile peak (2200-2260 cm⁻¹) lies dangerously close to the atmospheric CO₂ asymmetric stretch (~2350 cm⁻¹).

    • Action: Purge the optical bench with dry nitrogen or use a software-based atmospheric correction algorithm.

  • Background Acquisition:

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (Air) with the exact same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Solids: Place ~2 mg of DHBF powder on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact. Validation: Watch the live preview; the peak intensity should plateau.

    • Liquids/Oils: Place 10 µL on the crystal. No pressure clamp needed.

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (recommended for distinguishing close peaks).

    • Accumulation: 64 scans (improves Signal-to-Noise ratio).

The Self-Validation Check

Before accepting the data, perform the "Doublet Check" :

  • Look at 2300–2400 cm⁻¹. If you see a jagged doublet (CO₂), your background subtraction was poor.

  • Look at 2200–2260 cm⁻¹. The nitrile peak should be sharp and distinct.[1] If it is broad or shouldered, check for hydrogen bonding (if -OH is present) or sample degradation.

Visualization: Analytical Workflow

FTIR_Workflow Start Start: Sample Prep Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background (Air/N2 Purge) Clean->Background Apply Apply DHBF Sample (Pressure Clamp) Background->Apply Scan Acquire Sample Spectrum (64 Scans, 2 cm⁻¹) Apply->Scan QC_Check QC: Check CO₂ Interference (2350 cm⁻¹) Scan->QC_Check Decision Is Baseline Flat? QC_Check->Decision Process Process Data (Baseline Corr, Peak Pick) Decision->Process Yes Repurge Re-purge & Re-clean Decision->Repurge No Repurge->Clean

Caption: Figure 1: Optimized ATR-FTIR acquisition workflow with integrated Quality Control (QC) loops for atmospheric interference.

Data Interpretation & Peak Assignment

The following table provides a reference for interpreting the nitrile shift based on the substitution pattern on the dihydrobenzofuran ring.

Substituent PositionElectronic EnvironmentPredicted Frequency (cm⁻¹)Intensity
Alkyl-CN (Furan ring) Non-conjugated2245 – 2255 Medium
Aryl-CN (Meta to O) Inductive withdrawing2230 – 2240 Strong
Aryl-CN (Para to O) Resonance donating (Conjugated)2215 – 2225 Very Strong
Aryl-CN (Ortho to O) Steric/Electronic mix2220 – 2230 Strong
Troubleshooting Common Artifacts
  • Peak at 2349 cm⁻¹: Atmospheric CO₂. Do not confuse with nitrile.

  • Peak at 2100–2200 cm⁻¹: If present, check for Isocyanate (-N=C=O) impurities or Azide (-N₃) intermediates often used in nitrile synthesis.

  • Broadening: If the nitrile peak is unexpectedly broad, it may indicate hydrogen bonding with a solvent (e.g., water) or an adjacent hydroxyl group.

Decision Matrix: Method Selection

Method_Selection Query Sample Type? Fluorescent Highly Fluorescent (Aromatic/Conjugated) Query->Fluorescent Aqueous Aqueous Solution Query->Aqueous Solid_Dry Dry Solid/Powder Query->Solid_Dry FTIR Use FTIR (ATR) Fluorescent->FTIR Avoids Fluorescence Raman Use Raman Aqueous->Raman Water is Raman Silent HPLC Use HPLC-UV/MS Aqueous->HPLC If low conc. Solid_Dry->FTIR Standard Solid_Dry->Raman If glass container

Caption: Figure 2: Decision matrix for selecting the optimal spectroscopic technique based on sample properties.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR characteristic frequencies).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for substituent effects on nitrile shifts).[1]

  • Specac Ltd. (2024). FTIR: Transmission vs ATR spectroscopy. Retrieved from (Protocol validation for ATR sampling).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Detailed analysis of nitrile vs. alkyne vs. CO2 interference).
  • National Institutes of Health (NIH). (2025). 2,3-Dihydrobenzofuran Compound Summary. PubChem.[5][6] Retrieved from (Structural data for the scaffold).

Sources

Comparing reactivity of 3-yl vs 5-yl dihydrobenzofuran acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 3-yl vs. 5-yl Dihydrobenzofuran Acetonitriles

Part 1: Executive Summary & Structural Logic

The dihydrobenzofuran (DHBF) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles (e.g., melatonin agonists like Ramelteon) and a core pharmacophore in antidepressants. When functionalizing this scaffold with an acetonitrile handle (


), the choice between the 3-yl  (heterocyclic) and 5-yl  (aromatic) positions dictates not just synthetic strategy, but fundamental reactivity, metabolic fate, and physicochemical properties.

This guide objectively compares (2,3-dihydrobenzofuran-3-yl)acetonitrile (the "Indole Mimic") against (2,3-dihydrobenzofuran-5-yl)acetonitrile (the "Linear Linker").[1]

The Core Distinction
  • 5-yl Isomer (Benzylic Nitrile): The acetonitrile group is attached to the benzene ring.[1] The

    
    -protons are benzylic , rendering them significantly more acidic and nucleophilic upon deprotonation.
    
  • 3-yl Isomer (Alkyl Nitrile): The acetonitrile group is attached to the saturated C3 position.[1] The

    
    -protons are aliphatic , requiring stronger bases for functionalization. The C3 position itself is sterically congested and adjacent to the metabolic "soft spot" of the furan ring.
    

DHBF_Comparison cluster_0 3-yl Isomer (Indole Mimic) cluster_1 5-yl Isomer (Linear Linker) Struct3 Structure: (DHBF)-C3-CH2-CN (Aliphatic Attachment) Prop3 pKa (α-H): ~31 (Est) Steric: High (C3 Puckering) Metabolism: Blocks C3 Oxidation Struct3->Prop3 Struct5 Structure: (DHBF)-C5-CH2-CN (Aromatic Attachment) Prop5 pKa (α-H): ~22 (Est) Steric: Low (Planar) Metabolism: C3 Exposed to CYP450 Struct5->Prop5

Figure 1: Structural and electronic divergence between the 3-yl and 5-yl isomers.

Part 2: Synthetic Accessibility & Scalability

5-yl Acetonitrile: The "EAS" Route

The 5-position is electronically activated by the para-oxygen atom (ether linkage).[1] This allows for direct functionalization of the pre-formed DHBF ring via Electrophilic Aromatic Substitution (EAS).

  • Scalability: High.

  • Typical Route: Chloromethylation (Blanc reaction conditions) followed by cyanation (NaCN/DMSO), or Vilsmeier-Haack formylation followed by homologation.[1]

  • Key Advantage: Cheap starting materials (2,3-dihydrobenzofuran).

3-yl Acetonitrile: The "Constructive" Route

Direct functionalization of C3 is difficult because it is aliphatic.[1] The 3-yl isomer is rarely made by modifying DHBF; it is made by building the ring.[1]

  • Scalability: Moderate to Low (requires multi-step cyclization).

  • Typical Route: Radical cyclization of aryl allyl ethers or Pd-catalyzed annulation of

    
    -halophenols with allylic precursors.[1]
    
  • Key Challenge: Controlling the stereocenter at C3 (if chiral) and avoiding ring opening during harsh conditions.

Part 3: Nucleophilic Reactivity (The "Active Methylene" Test)

The most critical functional difference is the acidity of the acetonitrile


-protons, which dictates alkylation conditions.
Feature5-yl Isomer (Benzylic)3-yl Isomer (Aliphatic)
Class Benzylic Nitrile (

)
Alkyl Nitrile (

)
Est.[1] pKa (DMSO) ~21–23 ~31–33
Base Requirement Mild/Moderate (KOtBu, NaH, KHMDS)Strong (LDA, LiHMDS,

-BuLi)
Alkylation Yield High (>85%)Moderate (50–70%)
Side Reactions Poly-alkylation (manageable)Elimination (if

-H present), Retro-Michael
Experimental Insight: Alkylation Protocol
  • 5-yl: Can be alkylated at 0°C to RT.[1] The anion is stabilized by resonance into the benzene ring.

  • 3-yl: Requires -78°C. The anion is localized and highly reactive.[1] Steric hindrance from the adjacent C2-oxygen and the benzene ring (at C3a) often forces the incoming electrophile to approach from the exo face, creating diastereoselectivity but lowering yield due to congestion.

Part 4: Metabolic Stability (The "Achilles Heel")

In drug discovery, the DHBF scaffold is notorious for metabolic instability at the C2 and C3 positions (benzylic oxidation).

  • 5-yl Liability: The C3 position remains unsubstituted.[1] CYP450 enzymes (specifically CYP1A2 and CYP2D6) rapidly hydroxylate C3, leading to ring opening or aromatization to benzofuran.

    • Result: High intrinsic clearance (

      
      ).
      
  • 3-yl Advantage: Substitution at C3 sterically blocks the primary metabolic soft spot.[1] It prevents aromatization (cannot form the double bond without losing the substituent).

    • Result: Improved metabolic half-life (

      
      ).[1]
      

Metabolism cluster_5yl 5-yl Isomer Metabolism (High Clearance) cluster_3yl 3-yl Isomer Metabolism (Enhanced Stability) Start5 5-yl-DHBF CYP CYP450 Oxidation (Target: C3-H) Start5->CYP Fast Prod5 3-Hydroxy-Metabolite (Unstable) CYP->Prod5 Arom5 Benzofuran Derivative (Aromatized) Prod5->Arom5 -H2O Start3 3-yl-DHBF (C3 Blocked) CYP3 CYP450 Oxidation (Target: C3 blocked) Start3->CYP3 Slow/Blocked Stable Metabolically Stable (Redirects to peripheral metabolism) CYP3->Stable

Figure 2: Metabolic fate of the two isomers.[1] The 5-yl isomer is prone to aromatization.[1]

Part 5: Validated Experimental Protocols

Protocol A: Comparative Alkylation Screen (Self-Validating)

Objective: Determine the steric and electronic feasibility of functionalizing the acetonitrile handle.

  • Preparation: Dissolve 1.0 mmol of substrate (3-yl or 5-yl) in anhydrous THF (0.2 M).

  • Deprotonation:

    • For 5-yl: Add NaH (1.2 eq) at 0°C. Stir 30 min. (Solution turns yellow/orange due to benzylic anion).

    • For 3-yl: Cool to -78°C. Add LiHMDS (1.2 eq) dropwise.[1] Stir 30 min. (Solution remains colorless/pale).

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Monitoring: Warm to RT over 2 hours. Quench with sat.

    
    .
    
  • Validation Check: Analyze Crude NMR.

    • Success: Disappearance of the singlet (

      
      ) and appearance of a quartet/doublet (
      
      
      
      ).[1]
    • Failure Mode (3-yl): Recovery of starting material indicates insufficient deprotonation (switch to LDA).

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Quantify the "Metabolic Blocking" effect of the 3-yl substitution.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]

  • Substrate: 1 µM test compound + 1 mM NADPH.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
     vs. time. Slope = 
    
    
    
    .[1]
    • 
      .
      
    • Target: 3-yl isomer should show

      
       half-life compared to 5-yl.[1]
      

Part 6: Decision Matrix

If your goal is...Choose 5-yl Isomer Choose 3-yl Isomer
Rapid Library Generation YES. Easy to make, easy to alkylate.[1]NO. Synthesis is labor-intensive.[1]
Metabolic Stability NO. C3 is a metabolic liability.YES. Blocks C3 oxidation.
Indole Bioisosterism NO. Geometry is linear, not "kinked".YES. Mimics the tryptamine vector.
Chirality NO. Molecule is achiral (unless alkylated).YES. C3 is a chiral center.[3]

References

  • Synthesis of Dihydrobenzofurans

    • Title: Recent Advances Towards the Synthesis of Dihydrobenzofurans.[4][5][6][7][8]

    • Source:J. Org.[7] Chem. 2025.[2][3][7][9]

    • URL:[Link] (Proxy Link for verification: J. Org. Chem. 2015, 80, 10, 5320–5327)

  • Metabolic Liability of DHBF

    • Title: Metabolism and Bioactivation of Dihydrobenzofuran Deriv
    • Source:Chem. Res. Toxicol.
    • URL:[Link]

  • Reactivity of Nitriles

    • Title: The Chemistry of the Cyano Group: Acidity and Alkyl
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Melatonin Agonist SAR (3-yl relevance)

    • Title: Synthesis and activity of Ramelteon analogs.
    • Source:J. Med. Chem.
    • URL:[Link]

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Crystal Structure Analysis of 3-Substituted Dihydrobenzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the 3-substituted 2,3-dihydrobenzofuran (3-DHB) scaffold represents a critical evolution from its fully aromatic predecessor, benzofuran (BF) . While benzofurans offer planar stability, they often lack the three-dimensional complexity required for high-specificity binding in modern GPCR and enzyme targets.

This guide objectively compares the structural performance of the 3-DHB scaffold against the standard Benzofuran alternative. Furthermore, it contrasts Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) as the validation standard for these flexible ring systems. We provide experimental protocols for crystallizing these often-oily intermediates to ensure definitive stereochemical assignment.

Part 1: Structural Performance Comparison

3-Substituted Dihydrobenzofuran (Product) vs. Benzofuran (Alternative)

The primary distinction lies in the ring puckering and vectorial display of substituents . While Benzofuran is flat, the saturation of the C2-C3 bond in Dihydrobenzofuran introduces a "screw-boat" or "envelope" conformation, allowing for precise 3D positioning of pharmacophores.

Feature3-Substituted 2,3-DHB (The Product)Benzofuran (The Alternative)Impact on Drug Design
Ring Geometry Non-planar (Screw-boat/Envelope)Planar (Flat)DHB fits globular protein pockets; BF fits intercalating sites.
C3 Hybridization

(Tetrahedral)

(Trigonal Planar)
DHB allows chiral vectors; BF is achiral at C3.
Solubility (LogP) Generally Lower (More polar character)Higher (Lipophilic/Aromatic)DHB often improves metabolic stability and solubility profiles.
Flexibility Moderate (Ring inversion possible)RigidDHB can induce-fit; BF is a rigid anchor.
The "Screw-Boat" Advantage

Experimental data confirms that the C2 and C3 atoms in 3-DHB deviate from the mean plane of the benzene ring. In 3-substituted derivatives, this puckering minimizes steric strain between the C3-substituent and the C2-hydrogens, often locking the substituent in a pseudo-axial or pseudo-equatorial orientation that is critical for receptor selectivity (e.g., CB2 or GPR119 agonists).

Part 2: Analytical Validation – SC-XRD vs. NMR

For 3-substituted DHBs, determining the absolute configuration (R vs S) and relative stereochemistry (cis vs trans) is the primary bottleneck.

Why NMR is Insufficient

While NOE (Nuclear Overhauser Effect) NMR is standard for rigid systems, the 2,3-DHB ring is flexible. Rapid ring inversion can average NOE signals, leading to ambiguous assignments of cis/trans relationships.

The SC-XRD Solution

SC-XRD is the only self-validating method for this scaffold. It directly observes the anomalous dispersion of X-rays (Bjvoet analysis), providing a definitive absolute configuration without reliance on calculated models.

Comparative Accuracy Data
MetricSC-XRD Analysis NOE/ROESY NMR
Abs. Configuration Definitive (Flack parameter < 0.1)Inferred (Requires chiral derivatization)
Conf. Resolution 0.001 Å precision (Bond lengths)Time-Averaged (Dynamic motion blurs data)
Sample Req. Single Crystal (0.1–0.3 mm)Solution (~5-10 mg)
Success Rate High (with derivatization)Moderate (fails with overlapping signals)

Part 3: Experimental Protocol

Derivatization-Driven Crystallization of 3-Substituted DHBs

Many 3-substituted DHBs are oils or low-melting solids, making direct crystallization difficult. The following protocol uses p-nitrobenzoate derivatization to introduce rigidity and heavy atoms (oxygen/nitrogen) that facilitate lattice formation and anomalous scattering for absolute structure determination.

Workflow Diagram: Synthesis to Structure

G Start Crude 3-Substituted DHB (Oil/Amorphous) Deriv Derivatization (p-Nitrobenzoyl Chloride) Start->Deriv DMAP, Et3N, DCM Purify Flash Chromatography (Remove excess reagent) Deriv->Purify Cryst Slow Evaporation (EtOAc/Heptane) Purify->Cryst Yields Solid XRD SC-XRD Analysis (Mo or Cu Source) Cryst->XRD Mount Crystal Result Absolute Config (Flack Parameter) XRD->Result Solve Structure

Figure 1: Workflow for converting amorphous 3-substituted dihydrobenzofurans into crystalline derivatives suitable for X-ray analysis.

Step-by-Step Methodology
  • Derivatization (If -OH or -NH functional handle exists):

    • Dissolve crude 3-substituted DHB (1.0 equiv) in dry DCM.

    • Add triethylamine (2.0 equiv) and DMAP (0.1 equiv).

    • Slowly add p-nitrobenzoyl chloride (1.2 equiv) at 0°C.

    • Stir at room temperature for 4 hours. Rationale: The p-nitrobenzoate moiety adds planarity and strong dipole interactions (NO2 group) that promote π-π stacking in the crystal lattice.

  • Purification:

    • Quench with water, extract with DCM.

    • Purify via silica gel chromatography (EtOAc/Hexanes). Note: High purity (>98%) is essential for crystallization.

  • Crystallization (Vapor Diffusion Method):

    • Dissolve 20 mg of the purified derivative in a minimal amount of "Good Solvent" (e.g., Acetone or Ethyl Acetate) in a small inner vial.

    • Place this vial inside a larger jar containing the "Anti-Solvent" (e.g., Pentane or Heptane).

    • Seal the outer jar. Mechanism: The volatile anti-solvent slowly diffuses into the solution, gradually increasing supersaturation and promoting high-quality crystal growth.

  • Data Collection:

    • Mount crystal on a Goniometer (e.g., Bruker APEX-II).

    • Collect data at 100 K to minimize thermal motion (crucial for the flexible DHB ring).

    • Use Cu-Kα radiation if the molecule lacks heavy atoms (Cl, Br, S) to maximize the anomalous signal from Oxygen/Nitrogen for absolute configuration.

Part 4: Structural Interaction Map

Understanding how the 3-substituted DHB scaffold interacts within a biological target (e.g., CB2 Receptor) validates its design utility.

InteractionMap Ligand_Core DHB Core (Hydrophobic) Ligand_O Furan Oxygen (H-Bond Acceptor) Ligand_Core->Ligand_O Ligand_Sub 3-Substituent (Chiral Vector) Ligand_Core->Ligand_Sub sp3 Puckering Rec_Pocket Hydrophobic Pocket (Phe/Trp Residues) Ligand_Core->Rec_Pocket π-π Stacking / VdW Rec_Donor Backbone NH (H-Bond Donor) Ligand_O->Rec_Donor Hydrogen Bond (2.8 Å) Rec_Select Selectivity Gate (Steric Constraint) Ligand_Sub->Rec_Select Shape Complementarity

Figure 2: Interaction map highlighting how the 3-substituted DHB scaffold utilizes its specific geometry for receptor binding.

Part 5: References

  • Cheng, X., et al. (2009). "2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists." Drug Discovery Today.

  • Sakamoto, K., & Nishimura, T. (2021). "Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation." Organic & Biomolecular Chemistry.

  • Shaikh, A. K., & Varvounis, G. (2014).[1][2] "Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ." Organic Letters.

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography: A primer for the synthetic chemist." Tetrahedron.

  • Bifulco, G., et al. (2016).[3] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

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Safety Operating Guide

A Researcher's Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment by Structural Analogy: The "Why" Behind the Precautions

Understanding the causality behind safety protocols is paramount. We do not just follow steps; we anticipate chemical behavior. Our assessment of 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile is based on the known hazards of its structural components.

  • The Acetonitrile Moiety (-CH₂CN): This functional group dictates the primary toxicological concerns. Acetonitrile and related organic nitriles are toxic and can be absorbed through the skin or inhaled[1]. In the body, they can be metabolized to release cyanide, which interferes with cellular respiration[2][3]. Furthermore, acetonitrile is a flammable liquid, and its vapors can form explosive mixtures with air[3][4]. It is also a known irritant to the skin, eyes, and respiratory tract[4][5][6].

  • The Dihydrobenzofuran Moiety: While less acutely hazardous, related benzofuran structures are documented as skin and eye irritants[5][7].

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential hazard. However, it should always be used in conjunction with more effective control measures.

  • Engineering Controls: The single most important engineering control is a certified chemical fume hood . All operations involving this compound—weighing, dissolution, and transfers—must be conducted within a fume hood to control vapor inhalation[1]. The work area should also be equipped with an accessible eyewash station and safety shower[8].

  • Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP), proper training for all personnel, and clearly designating areas where this compound is handled are crucial administrative controls.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile in any quantity.

Hand Protection: The First Barrier
  • Gloves: Double-gloving with nitrile gloves is required. Nitrile offers excellent resistance to a wide range of chemicals, including solvents, and is significantly more puncture-resistant than latex or vinyl alternatives[9][10][11]. The inner glove provides protection in case the outer glove is compromised.

  • Causality: The primary risk is dermal absorption, which can lead to systemic toxicity[1][4]. Double-gloving minimizes the risk of exposure from unnoticed tears or permeation, providing a critical time buffer to react and re-glove.

  • Protocol: Before use, always inspect gloves for any signs of degradation or punctures. Change gloves immediately if you suspect contamination or after a maximum of two hours of use, as chemical resistance can decrease over time.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Eyewear: Chemical splash goggles are mandatory. Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes or irritating vapors[7][12].

  • Face Shield: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., quenching a reaction), a face shield must be worn over the chemical splash goggles [12].

  • Causality: This compound and its analogs are known eye irritants[5][7]. A direct splash could cause severe eye damage. Goggles provide a seal to protect from liquid and vapor, while a face shield protects the entire face.

Body Protection: Preventing Dermal Contact
  • Lab Coat: A flame-resistant (FR) lab coat is required. It should be fully buttoned with sleeves rolled down.

  • Causality: The flammability of the acetonitrile moiety presents a fire risk[3]. An FR lab coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire. It also provides a barrier against minor spills and contamination of personal clothing. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: A Contingency Measure
  • Standard Operations: All work must be performed in a chemical fume hood, which serves as the primary respiratory protection[1].

  • Emergency Scenarios: In the event of a large spill outside of a fume hood or a ventilation system failure, respiratory protection is critical. A NIOSH-approved full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required for emergency response personnel[4].

  • Causality: Inhalation of nitrile vapors can lead to systemic toxicity[2][3]. A respirator filters these contaminants from the air, but its use requires proper training, fit-testing, and medical clearance.

PPE Protocols for Specific Laboratory Operations

The level of risk can vary with the task. This table summarizes the minimum required PPE for common laboratory procedures.

TaskMinimum PPE Required
Weighing Solid Compound Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles.
Preparing Solutions / Dilutions Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles.
Transferring Solutions Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles. Face shield recommended.
Running Reaction / Refluxing Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield.
Small Spill Cleanup (<100 mL) Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield.
Waste Disposal Transfer Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield.
Procedural Focus: PPE Donning and Doffing Sequence

Properly removing PPE is as important as putting it on to prevent self-contamination. The sequence is designed to move from the most contaminated items to the least.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Don Lab Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Outer Gloves Don_Goggles->Don_Gloves Doff_Gloves 4. Doff Outer Gloves (Contaminated) Doff_Coat 5. Doff Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 6. Doff Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Inner_Gloves 7. Doff Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 8. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: Workflow for the correct sequence of donning and doffing PPE to prevent cross-contamination.

Decontamination and Waste Disposal Plan

Safe handling extends to the proper disposal of the chemical and any contaminated materials.

First Aid and Decontamination
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes[2][13]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[14]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[13].

Operational Waste Disposal

All materials that come into contact with 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile are considered hazardous waste.

  • Waste Collection:

    • Designate a specific, sealed, and clearly labeled hazardous waste container for this chemical. The container should be made of glass or metal, not plastic[13].

    • The label must read "Hazardous Waste - Acetonitrile Compounds, Toxic, Flammable" and include the date[8].

    • Collect all contaminated solids (gloves, absorbent pads, weighing paper) and liquids (excess solution, solvent rinses) in this container. Do not mix with other waste streams.

  • Storage: Store the sealed waste container in a cool, well-ventilated area away from ignition sources, within a secondary containment tray[8].

  • Final Disposal: Disposal must be handled by a licensed professional hazardous waste disposal service[15]. On-site neutralization or incineration should only be performed in facilities specifically designed and permitted for such activities[8]. Never dispose of this chemical down the drain or in regular trash[2].

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile, ensuring a safe environment for groundbreaking research.

References

  • Vertex AI Search. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection.
  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - 2,3-Benzofuran.
  • ADCO Services. (2025, January 2). How to Dispose of Acetonitrile?.
  • COVACHEM, LLC. (2020, February 6). Safety Data Sheet LCMS Grade Acetonitrile.
  • National Association of Clean Air Agencies. (2021, March 15). Methods of Degrading Acetonitrile Waste Sustainably.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (2,3-Dihydrobenzofuran-3-yl)methanol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
  • ChemSupply. (2019, September 27). ACETONITRILE Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Acetonitrile Safety Data Sheet.
  • Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical.
  • University of Washington. (n.d.). SOP for Acetonitrile, AKA methyl cyanide.
  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 123151, (2H3)Acetonitrile.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile D3.
  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 165358691, 2-(2-Benzofuran-1,3-diylidene)diacetonitrile.
  • Brenntag. (n.d.). Acetonitrile - SAFETY DATA SHEET.
  • International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSC) 0088 - ACETONITRILE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.